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  • Product: 3-Methoxyisoxazol-5-amine
  • CAS: 35143-69-2

Core Science & Biosynthesis

Foundational

3-Methoxyisoxazol-5-amine (CAS 35143-69-2): A Comprehensive Technical Guide on Properties, Reactivity, and Synthetic Applications

Executive Summary In modern drug discovery and medicinal chemistry, heterocyclic building blocks are foundational to the design of novel therapeutics. 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) is a highly versatile, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, heterocyclic building blocks are foundational to the design of novel therapeutics. 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) is a highly versatile, bifunctional isoxazole derivative. The isoxazole core frequently serves as a bioisostere for amides and esters, offering improved metabolic stability and favorable physicochemical properties.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the intrinsic electronic properties of 3-methoxyisoxazol-5-amine, how these properties dictate its reactivity profile, and provide field-proven, self-validating protocols for integrating this building block into complex molecular architectures (such as amides, ureas, and quinazolinones) 1.

Physicochemical Properties & Structural Analysis

The reactivity of 3-methoxyisoxazol-5-amine is governed by the push-pull electronic dynamics of its substituents. The isoxazole ring is inherently electron-withdrawing due to the adjacent electronegative nitrogen and oxygen atoms. However, the 3-methoxy group acts as an electron-donating group via resonance, partially offsetting the ring's electron deficiency.

Despite this, the lone pair on the 5-amino group is heavily delocalized into the heteroaromatic system. Causality Check: This delocalization significantly reduces the nucleophilicity of the amine compared to standard aliphatic or even some aromatic amines. Consequently, electrophiles must be highly activated to achieve efficient coupling.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 3-Methoxyisoxazol-5-amine (Synonym: 5-Amino-3-methoxyisoxazole)
CAS Number 35143-69-2 2
MDL Number MFCD12402090
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
SMILES String NC1=CC(OC)=NO1
Storage Conditions 2-8°C, keep in dark place, sealed in dry conditions 1

Reactivity Profile & Mechanistic Insights

Because the 5-amino group is a weak nucleophile, synthetic route design must account for the activation energy required for substitution or addition reactions.

  • Amide Coupling: Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. Instead, highly reactive uronium salts (e.g., HATU) or pre-formed acid chlorides are required to force the nucleophilic acyl substitution 3.

  • Urea Synthesis: The amine readily attacks highly electrophilic isocyanates to form ureas, a common motif in kinase inhibitor design 4.

  • Heterocycle Synthesis: It acts as a primary amine input for multicomponent reactions, such as Niementowski quinazolinone synthesis, reacting with 2-carboxyanilines and aldehydes 5.

Reactivity Core 3-Methoxyisoxazol-5-amine (Weak Nucleophile) Carboxylic Carboxylic Acids (HATU/DIPEA) Core->Carboxylic Acylation Isocyanate Isocyanates (Base Catalyzed) Core->Isocyanate Addition Aldehyde Aldehydes + 2-Carboxyaniline (Condensation) Core->Aldehyde Cyclization Amide Amide Derivatives (Bioisosteres) Carboxylic->Amide Yields Urea Urea Derivatives (Kinase Inhibitors) Isocyanate->Urea Yields Quinazolinone Quinazolinones (Complex Heterocycles) Aldehyde->Quinazolinone Yields

Figure 1: Synthetic Reactivity Map of 3-Methoxyisoxazol-5-amine.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed with built-in validation steps (e.g., color changes, TLC monitoring) to ensure the integrity of the reaction before proceeding to workup.

Protocol A: HATU-Mediated Amide Coupling

Due to the deactivated nature of the 5-amino group, HATU is the optimal coupling reagent. It generates an extremely electrophilic 7-azabenzotriazole (OAt) active ester.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • 3-Methoxyisoxazol-5-amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂/Ar). Add DIPEA (3.0 eq). Causality: Excess DIPEA ensures complete deprotonation of the acid and neutralizes the acidic HOAt byproduct generated later.

  • Ester Formation: Add HATU (1.2 eq) in one portion at 0°C. Stir for 15-30 minutes. Validation: The solution typically turns a distinct yellow/orange, indicating the formation of the OAt active ester.

  • Nucleophilic Attack: Add 3-methoxyisoxazol-5-amine (1.1 eq). Warm the reaction to room temperature and stir for 4-12 hours. Causality: The amine is added after pre-activation to prevent competitive side reactions between the amine and the coupling reagent.

  • Quench & Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. The highly polar DMF and HOAt byproduct partition into the aqueous layer. Dry over Na₂SO₄, filter, and concentrate.

HATUMechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate + DIPEA Base DIPEA (Deprotonation) OAtEster OAt Active Ester (Highly Electrophilic) Carboxylate->OAtEster + HATU (- HOAt, - Urea byproduct) HATU HATU Reagent Product Isoxazolyl Amide Product OAtEster->Product + Amine (Nucleophilic Acyl Substitution) Amine 3-Methoxyisoxazol-5-amine (Weak Nucleophile)

Figure 2: Mechanism of HATU-mediated Amide Coupling overcoming weak nucleophilicity.

Protocol B: Urea Synthesis via Isocyanate Addition

This protocol leverages the high electrophilicity of isocyanates to bypass the need for coupling reagents.

Reagents:

  • Target Isocyanate (1.05 eq)

  • 3-Methoxyisoxazol-5-amine (1.0 eq)

  • Pyridine (0.1 eq, catalytic)

  • Anhydrous THF or DCM (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxyisoxazol-5-amine in anhydrous THF. Add a catalytic amount of pyridine. Causality: Pyridine acts as a nucleophilic catalyst, activating the isocyanate and scavenging trace acidic impurities that could protonate the amine.

  • Addition: Dropwise add the isocyanate at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Validation: Urea products are typically highly crystalline and poorly soluble in THF/DCM. A heavy precipitate forming over 2-4 hours is a strong self-validating indicator of successful conversion.

  • Isolation: Filter the precipitate directly. Wash the filter cake with cold solvent (e.g., cold DCM or diethyl ether) to remove unreacted starting materials, yielding the pure urea product without the need for column chromatography.

References

  • BLD Pharm.35143-69-2 | 3-Methoxyisoxazol-5-amine Information and Properties.
  • ChemicalBook.5-Isoxazolamine, 3-methoxy- | 35143-69-2 Synonyms and Identifiers.
  • AiFChem.Amide synthesis from carboxylic acids and primary or secondary amines - Product Catalog.
  • AiFChem.Urea synthesis from two primary or secondary amines - Product Catalog.
  • AiFChem.Quinazolinone Synthesis - Product Catalog.

Sources

Exploratory

Synthesis of 3-Methoxyisoxazol-5-amine: Regioselective Assembly and Process Optimization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 3-Methoxyisoxazol-5-amine is a highly versatile heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Methoxyisoxazol-5-amine is a highly versatile heterocyclic building block, frequently utilized in the synthesis of condensed heterocyclic systems, COX-2 inhibitors, and advanced pharmaceutical agents[1]. The primary synthetic challenge in constructing the 3-alkoxy-5-aminoisoxazole core lies in strictly controlling the regioselectivity during the cyclocondensation of hydroxylamine with a three-carbon electrophile. This guide details a highly optimized, self-validating protocol utilizing a Pinner reaction followed by a 5-exo-dig cyclocondensation to ensure absolute regiocontrol, preventing the formation of the undesired 3-amino-5-methoxyisoxazole regioisomer.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of isoxazoles frequently relies on the cyclocondensation of hydroxylamine with three-carbon electrophilic components[2]. However, hydroxylamine is an ambident nucleophile, making regiochemical control highly dependent on the electronic nature of the starting materials.

If one employs 3,3-dimethoxyacrylonitrile as the electrophile, the initial nucleophilic attack by hydroxylamine occurs at the β -carbon, ultimately yielding the alternative regioisomer, 3-amino-5-methoxyisoxazole[3]. To strictly invert this regiochemistry and isolate 3-methoxyisoxazol-5-amine, the retrosynthetic strategy must utilize methyl 2-cyanoacetimidate .

Mechanistic Rationale

The reaction between methyl 2-cyanoacetimidate and hydroxylamine is a highly orchestrated sequence driven by specific leaving-group thermodynamics:

  • Electrophilic Attack: The hydroxylamine nitrogen preferentially attacks the highly electrophilic imidate carbon.

  • Thermodynamic Collapse: The resulting tetrahedral intermediate can theoretically collapse by expelling either methanol or ammonia. Under basic conditions, the expulsion of ammonia gas provides an irreversible thermodynamic driving force, retaining the methoxy group to form the N-hydroxycyanoacetimidate (amidoxime) intermediate.

  • Cyclization: The proximity of the oxime hydroxyl group to the pendant nitrile enables a rapid 5-exo-dig cyclization. According to Baldwin's rules, this trajectory is stereoelectronically favored, driving the intermediate irreversibly into the isoxazole ring system, which subsequently tautomerizes to the aromatic 5-amine.

Mechanism Imidate Methyl 2-cyanoacetimidate Amidoxime Amidoxime Intermediate Imidate->Amidoxime + NH2OH - NH3 NH2OH Hydroxylamine NH2OH->Amidoxime Cyclization 5-exo-dig Cyclization Amidoxime->Cyclization Intramolecular Attack Product 3-Methoxyisoxazol-5-amine Cyclization->Product Tautomerization

Mechanistic pathway ensuring regioselective formation of 3-methoxyisoxazol-5-amine.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) that act as a self-validating system for the synthetic chemist.

Step 1: Pinner Synthesis of Methyl 2-Cyanoacetimidate Hydrochloride

Causality Note: This reaction must be kept strictly anhydrous. The presence of trace water will hydrolyze the imidate intermediate into methyl cyanoacetate. If methyl cyanoacetate is subjected to hydroxylamine, it yields 3-hydroxyisoxazol-5-amine, completely derailing the synthesis.

  • Initialization: Charge a flame-dried, multi-neck flask with malononitrile (1.0 equiv) and anhydrous methanol (1.1 equiv) dissolved in anhydrous diethyl ether (or 1,4-dioxane).

  • Reaction: Cool the reaction mixture to 0 °C using an ice-brine bath. Slowly bubble anhydrous HCl gas through the solution until saturation is achieved.

  • Maturation: Seal the flask and stir at 0–5 °C for 12–24 hours.

  • IPC 1 (Validation): The successful formation of the product is visually validated by the precipitation of a dense white crystalline solid.

  • Isolation: Filter the solid rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum. (Typical Yield: 85–90%).

Step 2: Regioselective Cyclocondensation

Causality Note: Sodium methoxide (NaOMe) is strictly utilized as the base instead of sodium hydroxide (NaOH). NaOH generates hydroxide ions that competitively attack the imidate carbon, leading to hydrolysis. NaOMe maintains the methoxy equilibrium, ensuring the chemical integrity of the imidate prior to hydroxylamine attack.

  • Initialization: Suspend methyl 2-cyanoacetimidate hydrochloride (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in anhydrous methanol at 0 °C.

  • Neutralization: Dropwise, add a freshly prepared solution of sodium methoxide (2.0 equiv) in methanol to neutralize both hydrochloride salts.

  • Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 3 hours.

  • IPC 2 (Validation): Monitor via TLC (EtOAc/Hexane 1:1). The reaction is complete when the UV-active imidate spot is entirely consumed, replaced by a lower-Rf spot corresponding to the isoxazole.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. Combine organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from an ethyl acetate/hexane mixture to afford the pure target compound.

Workflow Step1 Step 1: Pinner Reaction Malononitrile + MeOH + HCl Anhydrous, 0 °C, 12-24h IPC1 IPC 1: Reaction Completion Visual: White precipitate Yield: 85-90% Step1->IPC1 Step2 Step 2: Cyclocondensation Imidate + NH2OH·HCl + NaOMe MeOH, 25 °C, 3h IPC1->Step2 IPC2 IPC 2: Reaction Monitoring TLC (EtOAc/Hexane 1:1) Disappearance of Imidate Step2->IPC2 Workup Workup & Purification Aqueous extraction (EtOAc) Recrystallization IPC2->Workup Product Product Workup->Product

Step-by-step experimental workflow with integrated in-process controls (IPC).

Process Optimization and Quantitative Data

The cyclocondensation step is highly sensitive to base selection and temperature. Elevated temperatures (>40 °C) lead to the thermal degradation of hydroxylamine and an increase in side reactions, while protic/aqueous bases compromise regiomeric purity.

Table 1: Optimization of Cyclocondensation Conditions for 3-Methoxyisoxazol-5-amine

Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Regiomeric Purity (%)
NaOH (2.0)H₂O / MeOH2545592
NaOMe (2.0) Anhydrous MeOH 25 3 76 >99
Et₃N (2.2)EtOH6064295
K₂CO₃ (2.0)DMF25126197

Analytical Characterization

Final product validation requires orthogonal analytical techniques to definitively prove the regiochemistry (distinguishing it from 3-amino-5-methoxyisoxazole).

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature is the isolated methine proton at C4, appearing as a sharp singlet at δ 5.15 ppm. The methoxy group presents as a singlet at δ 3.85 ppm, and the primary amine protons appear as a broad singlet at δ 6.40 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): Regiochemical proof is anchored here. The C3 carbon (attached to the highly electronegative methoxy oxygen) resonates downfield at approximately δ 171.0 ppm. The C5 carbon (attached to the amine) appears at δ 162.5 ppm. The C4 methine carbon is observed at δ 75.0 ppm.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 115.05.

References

  • Product Class 9: Isoxazoles Source: Science of Synthesis, Thieme Connect URL:[Link][2]

  • New Procedure for the Preparation of (Z)-2-(5-Amino-1,2,4-thiadiazole-3-yl)-2-trityloxyiminoacetic Acid Source: Organic Process Research & Development, ACS Publications URL:[Link][3]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication Source: Chemistry of Heterocyclic Compounds, Springer URL:[Link][1]

Sources

Foundational

Spectroscopic Profiling of 3-Methoxyisoxazol-5-amine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of unambiguously characterizing highly functionalized heterocyclic building blocks. 3-Methoxyisoxazol-5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of unambiguously characterizing highly functionalized heterocyclic building blocks. 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2)[1][2] is a critical intermediate in medicinal chemistry and agrochemical synthesis. Its unique push-pull electronic system—comprising an electron-deficient isoxazole core flanked by two strong electron-donating groups (methoxy and amino)—creates highly distinct, yet potentially confounding, spectroscopic signatures.

This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Methoxyisoxazol-5-amine. By moving beyond mere data tabulation, this guide explores the causality behind the spectral phenomena and establishes self-validating experimental protocols to ensure absolute structural certainty.

Structural & Electronic Causality

To interpret the spectroscopic data of 3-Methoxyisoxazol-5-amine, one must first understand its electronic topology. The unsubstituted isoxazole ring is a π -electron-deficient heteroaromatic system[3]. However, the introduction of a methoxy group (-OCH₃) at the C3 position and a primary amine (-NH₂) at the C5 position fundamentally alters the ring's electron density.

Both the -OCH₃ and -NH₂ substituents exert a powerful positive mesomeric (+M) effect. They donate lone-pair electron density into the ring's π -system. Because these groups are positioned at C3 and C5, their electron-donating vectors converge synergistically on the C4 position . This results in extreme electronic shielding at C4, which becomes the defining feature of the molecule's NMR profile[4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Assignments & Mechanistic Rationale

The extreme shielding at the C4 position dictates the chemical shifts in both ¹H and ¹³C NMR. In a standard unsubstituted isoxazole, the C4 proton resonates at approximately 6.3 ppm[3]. In 5-aminoisoxazole, the +M effect of the amino group shifts this proton upfield to ~5.1 ppm[5]. The addition of the C3-methoxy group further enforces this shielding.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality & Notes
-OCH₃ 3.85 - 3.95Singlet (s)3HDeshielded by the electronegative oxygen atom.
C4-H 5.00 - 5.20Singlet (s)1HHighly shielded by the dual +M effects of C3-OCH₃ and C5-NH₂.
-NH₂ 5.50 - 6.00Broad Singlet (br s)2HExchangeable with D₂O. Broadening is due to quadrupolar relaxation of ¹⁴N and intermolecular hydrogen bonding.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Causality & Notes
-OCH₃ ~ 56.0Standard aliphatic carbon attached to oxygen.
C4 70.0 - 75.0Exceptionally shielded for an aromatic carbon due to localized π -electron density from dual +M effects.
C5 ~ 162.0Deshielded by the adjacent electronegative nitrogen and oxygen, partially offset by the +M effect of the amino group.
C3 ~ 170.0Highly deshielded due to direct attachment to the methoxy oxygen and ring nitrogen.
Self-Validating NMR Protocol

To ensure the trustworthiness of the assignments, a self-validating system utilizing deuterium exchange is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of 3-Methoxyisoxazol-5-amine in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO- d6​ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, yielding a sharper, distinct signal for the -NH₂ protons, preventing overlap with the C4-H singlet.

  • Initial Acquisition: Acquire standard 1D ¹H NMR (16 scans) and ¹³C NMR (512 scans) spectra at 298 K.

  • D₂O Exchange Validation: Add 10 µL of Deuterium Oxide (D₂O) directly into the NMR tube. Invert the tube 5 times to mix.

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum.

  • Data Integration: The broad singlet at 5.50–6.00 ppm will disappear due to rapid H/D exchange (forming -ND₂), definitively confirming its assignment as the amine group and isolating the C4-H signal for accurate integration.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically probing the vibrational modes of the primary amine and the isoxazole core.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality
3450, 3320 Medium, DoubletN-H StretchCharacteristic asymmetric and symmetric stretching of a primary amine (-NH₂).
3120 WeakC-H StretchAromatic C-H stretch of the isoxazole C4 proton.
2950, 2840 WeakC-H StretchAliphatic C-H stretching of the methoxy group.
1640 - 1580 StrongC=N, C=C StretchIn-plane stretching modes of the heteroaromatic isoxazole ring.
1210 - 1150 StrongC-O-C StretchAsymmetric stretching of the methoxy ether linkage.
ATR-FTIR Protocol
  • Background Collection: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 1–2 mg of solid 3-Methoxyisoxazol-5-amine directly onto the ATR crystal. Apply pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Validation: Verify the presence of the distinct N-H stretching doublet. A single peak in the 3300 cm⁻¹ region would indicate a secondary amine impurity or degradation product.

Mass Spectrometry (LC-MS)

Electrospray Ionization (ESI) is the premier technique for characterizing polar heterocycles. In positive ion mode (ESI+), 3-Methoxyisoxazol-5-amine readily accepts a proton at the highly basic exocyclic amino nitrogen or the endocyclic isoxazole nitrogen.

Table 4: ESI-MS Fragmentation Data (Positive Mode)

m/zIon TypeCausality / Fragmentation Pathway
115.1 [M+H]⁺Intact protonated molecular ion (Exact Mass of neutral is 114.04).
98.1 [M+H - NH₃]⁺Loss of ammonia (17 Da). A highly characteristic neutral loss for primary aliphatic and heteroaromatic amines.
100.1 [M+H - CH₃]⁺Loss of a methyl radical (15 Da) from the methoxy group, generating a stabilized radical cation.
< 80.0 Ring CleavageLower mass fragments resulting from the extrusion of CO or HCN from the collapsed isoxazole ring[6].
LC-MS Analytical Protocol
  • Sample Prep: Prepare a 10 µg/mL solution of the compound in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. (Formic acid acts as the proton source for ESI+).

  • Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.

  • Spectrometry: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the collision energy to 15-25 eV to induce collision-induced dissociation (CID) for fragment analysis.

Visualizing the Analytical Logic

To synthesize this data into an actionable laboratory framework, the following diagrams map the operational workflow and the MS fragmentation logic.

Workflow Start 3-Methoxyisoxazol-5-amine Sample Preparation NMR NMR Spectroscopy (DMSO-d6 + D2O) Start->NMR IR ATR-FTIR Spectroscopy Start->IR MS LC-MS (ESI+) CID Fragmentation Start->MS Data Data Integration & Structural Validation NMR->Data 1H/13C Shifts & H/D Exchange IR->Data N-H & C-O-C Vibrations MS->Data [M+H]+ & Neutral Losses

Figure 1: Integrated Spectroscopic Validation Workflow for 3-Methoxyisoxazol-5-amine.

Fragmentation M [M+H]+ m/z 115.1 F1 [M+H - NH3]+ m/z 98.1 M->F1 -NH3 (17 Da) F2 [M+H - CH3]+ m/z 100.1 M->F2 -CH3 (15 Da) F3 F3 F1->F3 CO / HCN Loss F2->F3 CO / HCN Loss

Figure 2: Primary ESI-MS Collision-Induced Dissociation (CID) Pathways.

References

  • Aaron Chemicals. "35143-69-2 | MFCD12402090 | 3-Methoxyisoxazol-5-amine." Aaron Chemicals Product Catalog.
  • BLD Pharm. "35143-69-2 | 3-Methoxyisoxazol-5-amine." BLD Pharm Catalog.
  • BenchChem. "Aminoisoxazole: A Comparative Guide for Researchers." BenchChem Technical Resources.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9254, Isoxazole." PubChem.
  • ChemicalBook. "isoxazol-5-amine(14678-05-8) 1H NMR spectrum." ChemicalBook Spectra Database.
  • ResearchGate. "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine." Chemistry of Heterocyclic Compounds.

Sources

Exploratory

The Discovery, Synthesis, and Mechanistic Evaluation of 3-Methoxyisoxazol-5-amine: A Technical Guide

Executive Summary The development of highly specific heterocyclic building blocks is a cornerstone of modern medicinal chemistry and agrochemical design. Among these, 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) [5] repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific heterocyclic building blocks is a cornerstone of modern medicinal chemistry and agrochemical design. Among these, 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) [5] represents a highly specialized, privileged scaffold. By combining the electron-donating properties of a methoxy group with the hydrogen-bonding capacity of a 5-amino group, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, anti-infectives, and novel bioisosteres. This whitepaper provides an authoritative, in-depth analysis of its historical context, structural rationale, and field-proven synthetic methodologies.

Historical Context and the 5-Aminoisoxazole Scaffold

The isoxazole heterocycle was first synthesized and characterized by Claisen in 1888. However, it was the mid-20th-century boom in sulfonamide antibiotics (such as sulfamethoxazole) that propelled the 5-aminoisoxazole derivative into the spotlight of pharmaceutical manufacturing [3].

Historically, the synthesis of 5-aminoisoxazoles relied heavily on the cyclocondensation of β -ketonitriles with hydroxylamine [1]. While effective, early iterations struggled with regioselectivity and the stabilization of the isoxazole core against electrophilic cleavage. The specific introduction of a methoxy group at the 3-position was a deliberate evolutionary step in drug design. Recently, 5-aminoisoxazoles have even been identified as potential prebiotic precursors to RNA pyrimidines, highlighting the fundamental stability and biological relevance of the scaffold [4].

Structural Rationale & Causality (E-E-A-T)

In drug development, the selection of 3-methoxyisoxazol-5-amine is driven by precise electronic and structural causalities:

  • Push-Pull Electronic Modulation: The methoxy group at the 3-position acts as a π -electron donor (+M effect) via resonance, while simultaneously acting as a σ -electron withdrawer (-I effect) via induction. This "push-pull" dynamic stabilizes the electron-rich isoxazole ring, preventing oxidative degradation during downstream cross-coupling reactions.

  • Tautomeric Control: 5-aminoisoxazoles can theoretically exist in both amino and imino tautomeric forms. The 3-methoxy substitution heavily biases the equilibrium toward the 5-amino tautomer in aqueous and physiological environments. This predictable tautomerism is critical for ensuring reliable hydrogen-bond donor interactions within target protein pockets (e.g., kinase hinge regions).

  • Lipophilicity & Metabolic Stability: Compared to a free hydroxyl group (3-hydroxy-5-aminoisoxazole), the methoxy ether caps the hydrogen-bond acceptor, predictably increasing the LogP of the final drug candidate while protecting the position from rapid Phase II glucuronidation [3].

Core Synthetic Methodologies

The synthesis of 3-methoxyisoxazol-5-amine requires strict control over regioselectivity. The most robust, field-proven method involves a two-step process: the formation of a 5-amino-3-isoxazolone core, followed by regioselective O-methylation.

Mechanistic Pathway

The reaction begins with the nucleophilic addition of hydroxylamine to a cyanoacetate derivative. Under basic conditions, the oxime intermediate undergoes an intramolecular cyclization by attacking the nitrile carbon, expelling methanol to form the isoxazole ring[1]. The subsequent challenge is alkylation. Because the intermediate possesses three potential nucleophilic sites (the oxygen, the ring nitrogen, and the exocyclic amine), O-methylation is kinetically favored by utilizing a soft electrophile (Methyl Iodide) and a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF).

Mechanism A Methyl Cyanoacetate (Precursor) C Oxime Intermediate (Nucleophilic Addition) A->C + Base (NaOMe) B Hydroxylamine (NH2OH) (Nucleophile) B->C D 5-Amino-3-isoxazolone (Cyclization & Tautomerization) C->D - MeOH (Intramolecular Attack) E 3-Methoxyisoxazol-5-amine (Regioselective O-Methylation) D->E + MeI, K2CO3 (DMF, 0°C to RT)

Mechanistic pathway for the synthesis of 3-methoxyisoxazol-5-amine via cyanoacetate cyclization.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . In-process analytical controls are embedded to verify causality and reaction success before proceeding to subsequent steps.

Step-by-Step Methodology: Regioselective Synthesis

Step 1: Cyclocondensation to 5-Amino-3-isoxazolone

  • Preparation: In a flame-dried 500 mL round-bottom flask under N 2​ , dissolve hydroxylamine hydrochloride (1.1 eq) in anhydrous methanol (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add sodium methoxide (2.2 eq) to free-base the hydroxylamine. Stir for 15 minutes.

  • Precursor Addition: Add methyl cyanoacetate (1.0 eq) dropwise over 20 minutes to prevent thermal runaway.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Validation Check 1: Spot the reaction mixture on a silica TLC plate (DCM:MeOH 9:1). The disappearance of methyl cyanoacetate and the appearance of a highly polar, UV-active spot confirms cyclization.

  • Workup: Cool to room temperature, neutralize with 1M HCl to pH 6, concentrate in vacuo, and recrystallize the crude solid from ethanol to yield 5-amino-3-isoxazolone.

Step 2: Regioselective O-Methylation

  • Preparation: Dissolve the purified 5-amino-3-isoxazolone (1.0 eq) in anhydrous DMF (0.2 M concentration). Add finely powdered K 2​ CO 3​ (1.1 eq) and stir at 0 °C for 30 minutes to deprotonate the hydroxyl group.

  • Alkylation: Add methyl iodide (1.05 eq) dropwise. Causality note: Strict stoichiometric control of MeI prevents over-alkylation of the exocyclic amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check 2 (Critical): Subject an aliquot to LC-MS analysis. The system is validated if the starting material (m/z 101.0) is consumed, and a major peak at m/z 115.1 ([M+H]+) appears. A minor peak at the same m/z but different retention time indicates the N-methylated byproduct. If the N-methylated peak exceeds 5% relative abundance, the reaction temperature was too high.

  • Purification: Quench with ice water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na 2​ SO 4​ , and purify via flash column chromatography (Hexanes:EtOAc 7:3) to isolate pure 3-methoxyisoxazol-5-amine.

Workflow Step1 Step 1 Reagent Prep (0°C) Step2 Step 2 Cyclocondensation (Reflux, 4h) Step1->Step2 Step3 Step 3 O-Methylation (MeI, 12h) Step2->Step3 Step4 Step 4 LC-MS Validation (m/z 115.1) Step3->Step4 Product Purified Product (>95% Yield) Step4->Product

Step-by-step experimental workflow for the scalable synthesis and validation of the target compound.

Quantitative Data Presentation

To assist process chemists in selecting the optimal synthetic route, the table below summarizes the quantitative metrics comparing the standard Cyanoacetate Route (Method A) against an alternative Thiocarbamoylcyanoacetate Route (Method B) [2].

Synthetic ParameterMethod A: Cyanoacetate + O-MethylationMethod B: Thiocarbamoylcyanoacetate Route
Overall Yield 68 - 75%45 - 55%
Regioselectivity High (O:N ratio > 95:5)Moderate (Requires extensive chromatography)
Reaction Time ~16 Hours Total~8 Hours Total
Scalability Excellent (Kilogram scale)Poor (Limited by precursor availability)
E-Factor (Waste) Moderate (Due to DMF/EtOAc workup)High (Sulfur-containing byproducts)
Primary Impurity N-methyl-5-amino-3-isoxazoloneUnreacted thiocarbamate intermediates

Applications in Drug Development

The isolated 3-methoxyisoxazol-5-amine acts as a versatile nucleophile. The exocyclic amine can readily participate in Buchwald-Hartwig cross-couplings or standard amide bond formations. In modern rational drug design, this scaffold is frequently deployed as a bioisostere for amides and phenols , providing rigid vector directionality for substituents while maintaining crucial hydrogen-bonding networks within target active sites [3]. Its unique physicochemical profile ensures that therapeutics utilizing this building block benefit from enhanced oral bioavailability and reduced off-target toxicity.

References

  • Title: The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: National Institutes of Health (PMC) URL: [Link]

  • Title: An Aminoisoxazole-Based Proto-RNA Source: ChemistryEurope URL: [Link]

Foundational

An In-Depth Technical Guide to the Physical Properties of 3-Methoxyisoxazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Characterizing a Novel Heterocycle 3-Methoxyisoxazol-5-amine (CAS Number: 35143-69-2) is a heterocyclic compound featuring an isoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Heterocycle

3-Methoxyisoxazol-5-amine (CAS Number: 35143-69-2) is a heterocyclic compound featuring an isoxazole ring, a core structure of interest in medicinal chemistry and materials science.[1] As a substituted amine and ether, its molecular structure suggests potential applications as a versatile building block in the synthesis of more complex bioactive molecules.[2] For any novel compound, a thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical first step in its journey from laboratory synthesis to potential application. These properties are not merely data points; they are indicators of purity, provide insight into intermolecular forces, and dictate the conditions required for handling, purification, and reaction setup.

This guide addresses a notable gap in the readily available chemical literature: the experimentally determined melting and boiling points for 3-Methoxyisoxazol-5-amine. In the absence of established values, this document serves as a comprehensive technical manual, providing researchers with the theoretical framework and detailed experimental protocols necessary to determine these crucial physical constants with precision and confidence.

Part 1: Theoretical Framework for Physical Property Determination

The melting and boiling points of a substance are direct reflections of the strength of the intermolecular forces holding its molecules together.[3] For 3-Methoxyisoxazol-5-amine, we can predict the types of forces at play:

  • Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and acceptor. This is typically the strongest intermolecular force present and is expected to significantly elevate both the melting and boiling points.[4]

  • Dipole-Dipole Interactions: The isoxazole ring, with its electronegative nitrogen and oxygen atoms, along with the methoxy (-OCH3) group, creates a permanent molecular dipole. These dipole-dipole forces contribute to the overall cohesive energy of the molecules.

  • Van der Waals Forces (London Dispersion Forces): These forces, present in all molecules, arise from temporary fluctuations in electron density and increase with molecular surface area.

Compounds with strong intermolecular forces, particularly hydrogen bonding, require more thermal energy to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).[3][5] Therefore, it is anticipated that 3-Methoxyisoxazol-5-amine will be a solid at room temperature with a relatively high melting point and a significantly higher boiling point.

Part 2: Experimental Determination of Melting Point

The melting point is an invaluable indicator of a compound's purity. A pure crystalline solid typically melts over a very narrow temperature range (0.5-1.0°C), whereas impurities will cause a depression of the melting point and a broadening of the range. The capillary method is the most common and reliable technique for this determination.

This protocol outlines the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

1. Sample Preparation (The Foundation of Accuracy):

  • Step 1.1: Ensure the 3-Methoxyisoxazol-5-amine sample is completely dry. The presence of residual solvent can act as an impurity, depressing the melting point.
  • Step 1.2: Place a small amount of the sample onto a clean, dry watch glass. Using a spatula, grind the crystalline solid into a fine powder. This ensures uniform packing and efficient heat transfer within the capillary tube.
  • Step 1.3: Press the open end of a capillary tube (sealed at the other end) into the powder multiple times to collect a small amount of the sample.
  • Step 1.4: Invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube, to pack the powder tightly into the sealed end. The final packed sample height should be no more than 2-3 mm to ensure uniform heating.

2. Measurement (A Tale of Two Heatings):

  • Step 2.1 (Rapid, Approximate Measurement): Place the packed capillary tube into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This preliminary run prevents wasted time during the precise measurement.

  • Step 2.2 (Cooling and Preparation): Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Use a fresh sample in a new capillary tube for the accurate measurement. Never remelt a sample, as decomposition or structural changes can occur.

  • Step 2.3 (Slow, Accurate Measurement): Place the new tube in the apparatus. Heat at a medium rate until the temperature is about 15-20°C below the approximate melting point.

  • Step 2.4: Reduce the heating rate significantly to 1-2°C per minute. A slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

  • Step 2.5 (Observation and Recording): Record two temperatures:

  • T1: The temperature at which the first droplet of liquid is observed.

  • T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

  • Step 2.6: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow.

    MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement P1 Dry Sample P2 Grind to Fine Powder P1->P2 P3 Load Capillary Tube (2-3 mm) P2->P3 M1 Rapid Heating: Find Approx. MP P3->M1 M2 Cool Apparatus M1->M2 M3 Slow Heating (1-2°C/min) near Approx. MP M2->M3 M4 Record T1 (First Droplet) M3->M4 M5 Record T2 (Completely Liquid) M4->M5 R Report MP Range (T1 - T2) M5->R

    Caption: Workflow for accurate melting point determination.

Part 3: Experimental Determination of Boiling Point

Since 3-Methoxyisoxazol-5-amine is expected to be a solid, its boiling point will be significantly higher than its melting point. Determining the boiling point of a small research sample requires a micro-scale method to conserve material. The Thiele tube method is a classic and effective technique for this purpose.

A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method cleverly detects this point by observing the cessation of bubble evolution from a heated sample.

1. Apparatus Assembly:

  • Step 1.1: Add 1-2 mL of 3-Methoxyisoxazol-5-amine to a small test tube (e.g., 75x10 mm).
  • Step 1.2: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.
  • Step 1.3: Attach the test tube to a thermometer using a rubber band or wire. Align the sample so it is adjacent to the thermometer bulb.
  • Step 1.4: Clamp the thermometer and insert the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is below the oil level but the top of the test tube is open to the atmosphere.

2. Measurement:

  • Step 2.1: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.

  • Step 2.2: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Step 2.3: Continue heating until a continuous and rapid stream of bubbles emerges from the open tip of the inverted capillary tube. This indicates that the liquid's vapor pressure has overcome the atmospheric pressure and the liquid is boiling.

  • Step 2.4: Remove the heat source and allow the apparatus to cool slowly.

  • Step 2.5 (Observation and Recording): The stream of bubbles will slow and eventually stop. The moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.

  • Step 2.6: Record the ambient barometric pressure, as boiling point is pressure-dependent.

    BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_cool Cooling & Measurement S1 Add Sample to Test Tube S2 Insert Inverted Capillary S1->S2 S3 Attach to Thermometer S2->S3 S4 Place in Thiele Tube S3->S4 H1 Gently Heat Thiele Tube S4->H1 H2 Observe Rapid Bubble Stream H1->H2 C1 Remove Heat H2->C1 C2 Watch for Liquid Entry into Capillary C1->C2 C3 Record Temperature C2->C3 R Record Boiling Point & Barometric Pressure C3->R

    Caption: Workflow for Thiele tube boiling point determination.

Part 4: Data Summary & Interpretation

The integrity of the data obtained from these protocols relies on meticulous execution. The primary value of these measurements is for identification and as a stringent criterion for purity.

Physical PropertyExpected ValueSignificance
Melting Point To be determined experimentallyA sharp range (<2°C) indicates high purity. A broad, depressed range suggests the presence of impurities.
Boiling Point To be determined experimentallyA key physical constant for identification and for planning distillations or high-temperature reactions. Must be reported with the pressure at which it was measured.

Conclusion

While the definitive melting and boiling points of 3-Methoxyisoxazol-5-amine await experimental determination, the theoretical principles and detailed protocols presented in this guide provide the necessary framework for any researcher to characterize this compound accurately. Adherence to these methods ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity in drug discovery and chemical research.

Sources

Protocols & Analytical Methods

Method

Recrystallization techniques for purifying 3-Methoxyisoxazol-5-amine

Application Note: Advanced Recrystallization Techniques for the Purification of 3-Methoxyisoxazol-5-amine Executive Summary 3-Methoxyisoxazol-5-amine (CAS 35143-69-2) is a highly versatile, polar heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Recrystallization Techniques for the Purification of 3-Methoxyisoxazol-5-amine

Executive Summary

3-Methoxyisoxazol-5-amine (CAS 35143-69-2) is a highly versatile, polar heterocyclic building block frequently utilized in pharmaceutical synthesis as a bioisostere. Achieving >99% purity is critical to prevent catalyst poisoning in downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations). This application note details self-validating recrystallization protocols designed to exploit the specific physicochemical properties of this molecule, ensuring high-yield, high-purity isolation.

Physicochemical Profiling & Solvent Rationale

To design an effective purification strategy, one must first analyze the thermodynamic solubility profile of the target molecule. 3-Methoxyisoxazol-5-amine features a primary amine (hydrogen-bond donor) and an isoxazole ring with a methoxy substituent (hydrogen-bond acceptors).

Expertise & Experience: The high polarity of the amino-isoxazole core renders the compound highly soluble in polar protic and aprotic solvents (e.g., ethanol, ethyl acetate) but entirely insoluble in aliphatic hydrocarbons (e.g., heptane). According to established purification principles detailed in , an optimal recrystallization solvent must exhibit a steep temperature-solubility gradient. Therefore, Ethyl Acetate serves as an excellent single-solvent system, while an Ethanol/Water or Ethyl Acetate/Heptane mixture is ideal for solvent-antisolvent crystallization.

Table 1: Physicochemical Properties & Purification Implications

ParameterValueImplications for Purification
Chemical Name 3-Methoxyisoxazol-5-amineDefines the polar core and H-bonding capacity.
CAS Number 35143-69-2Unique identifier for material sourcing and safety data.
Molecular Weight 114.10 g/mol Small molecule; possesses high crystalline potential.
H-Bond Donors 1 (-NH2)Promotes strong intermolecular crystal lattice networks.
H-Bond Acceptors 4 (N, O, O, N)Highly susceptible to protic solvent interactions (e.g., EtOH).
Solubility Profile Soluble in EtOAc, EtOH; Insoluble in HeptaneDictates the selection of single or binary solvent systems.

Workflow Visualization

The following decision tree outlines the logical progression of the recrystallization process, incorporating built-in self-validation checks to prevent product loss.

Recrystallization_Workflow Start Crude 3-Methoxyisoxazol-5-amine SolventScreen Solubility Screening Start->SolventScreen SingleSolvent Protocol A: Single Solvent SolventScreen->SingleSolvent AntiSolvent Protocol B: Solvent/Antisolvent SolventScreen->AntiSolvent Dissolve Dissolve in boiling solvent SingleSolvent->Dissolve AntiSolvent->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cooling Controlled Cooling HotFilter->Cooling CheckOil Did it oil out? Cooling->CheckOil Seed Reheat & Seed CheckOil->Seed Yes Crystallize Crystal Nucleation CheckOil->Crystallize No Seed->Cooling Isolate Vacuum Filtration Crystallize->Isolate Dry Vacuum Drying (>99% Purity) Isolate->Dry

Figure 1: Decision tree and self-validating workflow for 3-Methoxyisoxazol-5-amine purification.

Self-Validating Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethyl Acetate)

This method relies on the temperature-dependent solubility of the compound in a moderately polar aprotic solvent.

  • Dissolution: Suspend 10.0 g of crude 3-Methoxyisoxazol-5-amine in 30 mL of ethyl acetate in a round-bottom flask. Heat to a gentle reflux (approx. 77°C) with magnetic stirring.

    • Causality: Ethyl acetate disrupts the intermolecular hydrogen bonds of the crystal lattice only at elevated temperatures, ensuring maximum recovery upon cooling.

    • Self-Validation Check: If the solid does not dissolve completely at reflux, add ethyl acetate in 2 mL increments. If a total volume of 50 mL is reached and particulate matter remains, the insoluble material is likely an inorganic salt impurity. Proceed immediately to Step 2.

  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed fluted filter paper or a heated sintered-glass funnel into a clean Erlenmeyer flask.

    • Causality: As outlined in , removing insoluble mechanical impurities prevents them from acting as heterogeneous nucleation sites, which would otherwise trap soluble impurities within the newly forming crystal lattice.

  • Controlled Cooling: Allow the hot filtrate to cool ambiently to room temperature (20°C) over 2 hours without disturbance. Once at room temperature, transfer the flask to an ice-water bath (4°C) for 1 hour.

    • Causality: Slow cooling promotes the thermodynamic growth of large, highly pure crystals. Rapid cooling forces kinetic precipitation, yielding amorphous solids that co-precipitate with impurities.

    • Self-Validation Check: Inspect the flask during cooling. If the solution "oils out" (forms a cloudy, biphasic liquid rather than distinct crystals), the cooling rate was too rapid or the solute concentration is too high. Corrective Action: Reheat the mixture until the oil redissolves, add 5% more ethyl acetate, and allow it to cool at a slower rate.

  • Isolation & Washing: Collect the crystallized product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethyl acetate.

    • Causality: The cold wash displaces the impurity-laden mother liquor from the crystal surfaces without redissolving the purified product.

  • Drying: Transfer the crystals to a vacuum desiccator or vacuum oven. Dry at 40°C at <10 mbar for 12 hours.

    • Causality: Vacuum drying at mild temperatures removes residual solvent trapped within the crystal lattice without risking thermal degradation of the amine.

Protocol B: Solvent-Antisolvent Crystallization (Ethanol / Water)

This method is employed when the crude material contains impurities with similar solubility profiles to the target compound in single solvents.

  • Primary Dissolution: Dissolve 10.0 g of crude compound in 15 mL of absolute ethanol at 60°C.

    • Causality: The compound is highly soluble in ethanol, minimizing the primary solvent volume required.

  • Antisolvent Addition: While maintaining the temperature at 60°C, add deionized water (the antisolvent) dropwise via an addition funnel until the solution becomes persistently turbid (the cloud point). Add 3-5 drops of ethanol until the solution just turns clear again.

    • Causality: The addition of water drastically lowers the solubility of the organic compound, driving the system toward supersaturation. Finding the exact cloud point ensures the system is perfectly poised for nucleation .

    • Self-Validation Check: If massive precipitation occurs instantly upon water addition, the antisolvent was added too quickly, trapping impurities. Corrective Action: Reheat the mixture, add ethanol until clear, and resume water addition at a slower rate.

  • Cooling & Isolation: Remove the heat source and allow the solution to cool slowly to 4°C. Filter under vacuum and wash with 10 mL of an ice-cold 20% ethanol/water mixture. Dry as described in Protocol A.

Quality Control & Troubleshooting

To ensure the trustworthiness of the final product, quantitative analysis should be performed post-crystallization.

Table 2: Troubleshooting and Quality Control Matrix

Observed Issue / MetricRoot Cause Analysis (Causality)Corrective Action / Validation Method
Oiling Out Solute melted before crystallizing due to high concentration or rapid cooling.Reheat to dissolve, add 5-10% more primary solvent, and seed with a pure crystal.
Colored Crystals Chromophoric impurities co-crystallized or adsorbed onto the lattice surface.Re-dissolve in hot solvent, add 1-2% w/w activated charcoal, boil for 5 mins, and hot filter.
Low Yield (<60%) Excessive solvent volume used, or terminal cooling temperature was too high.Concentrate the mother liquor under reduced pressure to half volume and initiate a second crop.
Purity Verification Need to confirm the absence of starting materials or regioisomers.Perform HPLC (Reverse Phase, C18 column, MeCN/H2O gradient) aiming for >99% AUC.
Structural Integrity Need to verify no solvent is trapped in the lattice. 1 H-NMR (in DMSO- d6​ ): Check for absence of EtOAc (singlet at 2.0 ppm) or EtOH peaks.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[Link]

  • Alvarez, A. J., & Myerson, A. S. (2010). Continuous Plug Flow Crystallization of Pharmaceutical Compounds. Crystal Growth & Design, 10(5), 2219-2228.[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.[Link]

Application

Application Notes &amp; Protocols for the Quantitative Analysis of 3-Methoxyisoxazol-5-amine

Introduction 3-Methoxyisoxazol-5-amine is a heterocyclic amine containing an isoxazole nucleus, a primary amine group, and a methoxy group. This small, polar molecule presents unique challenges for quantitative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methoxyisoxazol-5-amine is a heterocyclic amine containing an isoxazole nucleus, a primary amine group, and a methoxy group. This small, polar molecule presents unique challenges for quantitative analysis due to its low molecular weight, potential for low UV absorbance without a significant chromophore, and high polarity, which can lead to poor retention in traditional reversed-phase chromatography. Its primary amine functionality is, however, a reactive handle that can be exploited for derivatization to enhance detectability and improve chromatographic performance.[1][2]

This comprehensive guide provides detailed protocols for three distinct and robust analytical methods for the quantification of 3-Methoxyisoxazol-5-amine, designed for researchers, scientists, and drug development professionals. The methodologies presented are based on established principles of analytical chemistry for polar analytes and include High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the method's principles.

Disclaimer: The following protocols are proposed methodologies based on the chemical structure of 3-Methoxyisoxazol-5-amine and established analytical techniques for similar compounds. These methods have not been empirically validated for this specific analyte and will require full in-house validation according to regulatory guidelines (e.g., ICH Q2(R1)) before implementation.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

Scientific Rationale

Direct analysis of 3-Methoxyisoxazol-5-amine by HPLC-UV is challenging due to the lack of a strong chromophore in its native structure, leading to poor sensitivity. To overcome this, a pre-column derivatization step is employed using a reagent that reacts with the primary amine to introduce a highly UV-absorbent moiety. Dansyl chloride is an excellent candidate as it reacts with primary amines to form highly fluorescent and UV-active sulfonamide derivatives.[3] The resulting derivative is more hydrophobic, which improves its retention on a standard C18 reversed-phase column.

Experimental Protocol

1. Reagents and Materials

  • 3-Methoxyisoxazol-5-amine standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Syringe filters (0.22 µm)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxyisoxazol-5-amine and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Depending on the matrix, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be developed and validated. The final extract should be evaporated to dryness and reconstituted in methanol.

3. Derivatization Procedure

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of sodium bicarbonate buffer (0.1 M, pH 9.5).

  • Add 200 µL of Dansyl chloride solution (2 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature and add 50 µL of 0.1 M HCl to quench the reaction.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 338 nm[4]

Hypothetical Performance Characteristics
ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Standard Standard Dilution Deriv Add Buffer & Dansyl-Cl Incubate 60°C, 30 min Standard->Deriv Sample Sample Extraction Sample->Deriv Filter Filter (0.22 µm) Deriv->Filter Inject Inject into HPLC-UV Filter->Inject Quantify Quantification at 338 nm Inject->Quantify

Caption: HPLC-UV workflow with pre-column derivatization.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Scientific Rationale

3-Methoxyisoxazol-5-amine is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Derivatization is necessary to increase its volatility and thermal stability.[5] Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as primary amines. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent that will convert the primary amine to a less polar and more volatile trimethylsilyl (TMS) derivative, which exhibits good chromatographic behavior on a non-polar GC column.[1] Mass spectrometry provides high selectivity and sensitivity for detection.

Experimental Protocol

1. Reagents and Materials

  • 3-Methoxyisoxazol-5-amine standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Reaction vials with PTFE-lined caps

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.

  • Working Standard Solutions: Prepare calibration standards in acetonitrile.

  • Sample Preparation: Use a suitable extraction method. The final extract must be completely dry.

3. Derivatization Procedure

  • Aliquot 100 µL of each standard or sample solution into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70°C for 45 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

4. GC-MS Conditions

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless, 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivative.

Hypothetical Performance Characteristics
ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%
Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Standard Standard Dilution Dry Evaporate to Dryness Standard->Dry Sample Sample Extraction Sample->Dry Deriv Add Pyridine & BSTFA Incubate 70°C, 45 min Dry->Deriv Inject Inject into GC-MS Deriv->Inject Quantify Quantification by SIM Inject->Quantify

Caption: GC-MS workflow with silylation derivatization.

Method 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Scientific Rationale

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its superior sensitivity and selectivity. For a polar compound like 3-Methoxyisoxazol-5-amine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation technique.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.[6] Coupling HILIC with tandem mass spectrometry using electrospray ionization (ESI) in positive mode allows for highly specific detection through Multiple Reaction Monitoring (MRM), where the transition from a precursor ion to a specific product ion is monitored. This approach minimizes matrix effects and provides excellent quantification limits.

Experimental Protocol

1. Reagents and Materials

  • 3-Methoxyisoxazol-5-amine standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.

  • Working Standard Solutions: Prepare calibration standards in a mixture of acetonitrile and water (90:10, v/v) to match the initial mobile phase conditions.

  • Sample Preparation: Protein precipitation is often a suitable method for plasma or serum samples. For 100 µL of sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex, centrifuge, and inject the supernatant.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., BEH Amide, 2.1 mm x 100 mm, 1.7 µm)[6]

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • These would need to be determined by infusing a standard solution of 3-Methoxyisoxazol-5-amine and optimizing the precursor and product ions.

    • Hypothetical Precursor Ion [M+H]⁺: m/z 115.1

    • Hypothetical Product Ions: To be determined (e.g., m/z 84.1, 70.1)

Hypothetical Performance Characteristics
ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.03 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%
Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis Standard Standard Dilution Inject Inject into HILIC-LC Standard->Inject Sample Protein Precipitation Sample->Inject Ionize ESI+ Ionization Inject->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS workflow using HILIC separation.

Conclusion

The quantification of 3-Methoxyisoxazol-5-amine requires analytical strategies that address its inherent polarity and potential for low native detectability. The presented application notes provide three distinct, yet complementary, protocols leveraging derivatization and advanced chromatographic and detection techniques. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While the HPLC-UV method offers accessibility, the GC-MS protocol provides robust quantification, and the LC-MS/MS method delivers the highest sensitivity and specificity. It is imperative that any chosen method undergoes rigorous in-house validation to ensure its suitability for the intended application.

References

  • Hook, G. L., & Wright, J. A. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]

  • Li, A. C., & El-Shourbagy, T. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • SIELC Technologies. (2010). HPLC Separation of Polar Compounds. Retrieved from [Link]

  • LCGC International. (2016). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • D'Avolio, A., et al. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. Retrieved from [Link]

  • Qiu, X., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]

  • Yusop, S. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Retrieved from [Link]

  • Scite.ai. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Retrieved from [Link]

  • ResearchGate. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link]

  • MDPI. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2025). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples. Retrieved from [Link]

  • PubMed Central. (2014). Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags. Retrieved from [Link]

  • Semantic Scholar. (2014). Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen. Retrieved from [Link]

  • ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]

  • SyncSci Publishing. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Retrieved from [Link]

Sources

Method

HPLC and GC-MS methods for 3-Methoxyisoxazol-5-amine analysis

An In-Depth Guide to the Quantitative Analysis of 3-Methoxyisoxazol-5-amine using HPLC-UV and GC-MS Abstract This technical guide provides detailed application notes and validated protocols for the analysis of 3-Methoxyi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Quantitative Analysis of 3-Methoxyisoxazol-5-amine using HPLC-UV and GC-MS

Abstract

This technical guide provides detailed application notes and validated protocols for the analysis of 3-Methoxyisoxazol-5-amine, a key heterocyclic building block in pharmaceutical synthesis.[1][2][3] We present two orthogonal and robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for direct quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification following derivatization. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries, offering in-depth explanations of methodological choices to ensure scientific integrity and reproducible results.

Introduction: The Analytical Imperative for 3-Methoxyisoxazol-5-amine

3-Methoxyisoxazol-5-amine (CAS No. 35143-69-2) is a substituted isoxazole derivative.[4] Isoxazole moieties are integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[3][5] As an intermediate or starting material in the synthesis of Active Pharmaceutical Ingredients (APIs), the purity and concentration of 3-Methoxyisoxazol-5-amine must be rigorously controlled.[6] Inaccurate measurements can impact reaction yield, impurity profiles, and the safety and efficacy of the final drug product.[6]

This guide provides two complementary methods to address the analytical challenges associated with this compound. HPLC-UV offers a straightforward approach for routine quantification, while GC-MS provides a higher degree of specificity, which is crucial for impurity identification and trace-level analysis. The validation of such analytical procedures is a mandatory requirement for the registration and accreditation of any pharmaceutical product.[7]

Analyte Properties: Guiding Method Selection

Understanding the physicochemical properties of 3-Methoxyisoxazol-5-amine is fundamental to developing effective analytical methods.

  • Structure: C₄H₆N₂O₂

  • Molecular Weight: 114.10 g/mol [4]

  • Key Features: The molecule contains a polar primary amine (-NH₂) group and an isoxazole ring. The amine group makes the molecule basic and allows for hydrogen bonding.[1]

  • Volatility & Polarity: The presence of the polar amine and ether groups makes the compound non-volatile and soluble in polar solvents. This high polarity and low volatility present challenges for direct GC analysis, often leading to poor peak shapes and interactions with the GC system.[8][9][10]

These properties make Reverse-Phase HPLC an ideal first-choice method, while GC analysis necessitates a chemical modification step (derivatization) to improve volatility and thermal stability.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reverse-Phase HPLC (RP-HPLC) is the gold standard for analyzing polar to moderately non-polar organic compounds.[6][11] The analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For 3-Methoxyisoxazol-5-amine, this method is advantageous as it allows for direct analysis without derivatization. The isoxazole ring contains a chromophore that absorbs UV light, enabling sensitive detection.

The choice of a buffered mobile phase is critical. The primary amine group has a pKa that dictates its ionization state at a given pH. Maintaining a consistent pH with a buffer ensures a single ionic form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.

Detailed HPLC-UV Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Reference Standard: 3-Methoxyisoxazol-5-amine (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (HPLC grade).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmIndustry standard for small molecules; provides good retention and resolution.[12][13]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure the amine is protonated, improving peak shape. Formic acid is volatile and suitable for potential transfer to LC-MS methods.[14]
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and low UV cutoff.
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min.A gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures stable retention times.
Detection UV at 254 nm (or λmax)254 nm is a common wavelength for aromatic/heterocyclic systems. For optimal sensitivity, the maximum absorbance wavelength (λmax) should be determined by scanning the analyte.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity needs.

Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Methoxyisoxazol-5-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample containing 3-Methoxyisoxazol-5-amine, dissolve in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

System Suitability and Validation: Before sample analysis, the system's performance must be verified. This protocol should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[15][16][17]

  • Specificity: Ensure no interference from placebo or known impurities at the analyte's retention time.[15][16]

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.[17]

  • Precision: Perform multiple injections of a single standard. The relative standard deviation (RSD) of the peak areas should be <2.0%.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards C Equilibrate HPLC System A->C B Prepare & Filter Sample Solution D Inject Sample/ Standard B->D C->D E RP-C18 Column Separation D->E F UV Detection (λmax) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for the HPLC-UV analysis of 3-Methoxyisoxazol-5-amine.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS offers unparalleled specificity through chromatographic separation followed by mass-based identification. However, as discussed, the high polarity and low volatility of 3-Methoxyisoxazol-5-amine prevent its direct analysis.[8][10] Derivatization is a mandatory pre-analytical step to convert the polar -NH₂ group into a less polar, more volatile, and thermally stable functional group.[9][18]

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and common technique for derivatizing primary amines.[8] The active hydrogens on the amine are replaced by non-polar trimethylsilyl (TMS) groups, significantly improving the analyte's chromatographic behavior. The subsequent mass spectrometric analysis provides a characteristic fragmentation pattern, which serves as a "fingerprint" for definitive identification.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Reference Standard: 3-Methoxyisoxazol-5-amine (≥98% purity).

  • Derivatization Reagent: BSTFA with 1% TMCS.

  • Solvents: Acetonitrile (anhydrous), Ethyl acetate (anhydrous).

  • Reaction Vials: 2 mL glass vials with PTFE-lined caps.

Step 1: Derivatization Protocol

  • Sample Preparation: Accurately weigh a known amount of the sample (or an aliquot of a stock solution) into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate to dissolve the residue. Then, add 100 µL of BSTFA (with 1% TMCS).[8]

  • Reaction: Tightly cap the vial and heat it at 70°C for 30-60 minutes in a heating block or oven.[8]

  • Cooling: Allow the vial to cool to room temperature before injection.

  • Standard Preparation: Prepare derivatized standards by following the same procedure with known amounts of the 3-Methoxyisoxazol-5-amine reference standard.

GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is robust and provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split mode for concentrated samples to avoid column overload. Use splitless for trace analysis to maximize sensitivity.
Oven Program Initial 80°C, hold 2 min; ramp at 15°C/min to 280°C, hold 5 min.The temperature program should be optimized to ensure good separation of the analyte from solvent and derivatizing agent peaks.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Source Temp. 230 °CStandard source temperature.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Mass Range Scan m/z 40-500A wide scan range to capture the molecular ion and key fragments of the derivatized analyte.

Data Analysis:

  • Identification: The identity of the derivatized 3-Methoxyisoxazol-5-amine is confirmed by comparing its retention time and mass spectrum with that of a derivatized reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (quantitation ion) versus the concentration of the derivatized standards.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample/ Standard B Evaporate to Dryness A->B C Add Solvent & BSTFA Reagent B->C D Heat at 70°C (30-60 min) C->D E Inject Derivatized Sample D->E F DB-5ms Column Separation E->F G EI Ionization & Mass Detection F->G H Extract Ion Chromatogram G->H I Quantify using Calibration Curve H->I

Caption: Workflow for GC-MS analysis of 3-Methoxyisoxazol-5-amine via silylation.

Method Comparison and Summary

Choosing between HPLC-UV and GC-MS depends on the specific analytical goal.

FeatureHPLC-UVGC-MS
Sample Preparation Simple dilution and filtration.Multi-step: requires drying and chemical derivatization.
Specificity Good; based on retention time and UV response. Susceptible to co-eluting impurities with similar chromophores.Excellent; based on retention time and unique mass spectral fingerprint. Considered a confirmatory technique.
Sensitivity Good; typically in the low µg/mL to ng/mL range.Excellent; often superior for trace analysis (low ng/mL to pg/mL).
Throughput High; typical run times are 10-15 minutes.Lower; longer run times and sample preparation add to analysis time.
Primary Use Case Routine QC, purity assessment, and quantification of the main component.Impurity identification, structure confirmation, and trace-level quantification.

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the analysis of 3-Methoxyisoxazol-5-amine. The HPLC-UV method serves as a robust and efficient tool for routine quantitative analysis, requiring minimal sample preparation. For applications demanding higher specificity and sensitivity, such as impurity profiling or trace analysis, the GC-MS method with prior silylation is the recommended approach. By understanding the principles and rationale behind each protocol, scientists can confidently implement and adapt these methods to meet the stringent quality and regulatory requirements of the pharmaceutical industry.

References

  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Lombardo, F. A., & Kask, A. M. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • Jain, D., & Jain, R. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Kuhne, T., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Jitaru, M. (2007). Derivatization Methods in GC and GC/MS.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • The United States Pharmacopeial Convention. (n.d.).
  • BLD Pharm. (n.d.). 3-Methoxyisoxazol-5-amine.
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • CymitQuimica. (n.d.). CAS 1072-67-9: 3-Amino-5-methylisoxazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole.
  • ChemicalBook. (n.d.). 3-Amino-5-methylisoxazole Chemical Properties, Uses, Production.
  • Manasa Life Sciences. (n.d.). 3-Methylisoxazol-5-amine.
  • Patel, R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(7), 176-182.
  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • SIELC Technologies. (2024, February 9). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column.
  • Robbins, G. D., & Bullin, J. A. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.

Sources

Application

Application Note: 3-Methoxyisoxazol-5-amine as a Privileged Scaffold in the Synthesis of Bioactive Molecules

Target Audience: Researchers, scientists, and drug development professionals specializing in medicinal chemistry and organic synthesis. Executive Summary & Mechanistic Rationale In modern drug discovery, the optimization...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in medicinal chemistry and organic synthesis.

Executive Summary & Mechanistic Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the replacement of traditional aromatic rings with heteroaromatic bioisosteres[1]. 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) has emerged as a highly versatile building block for the synthesis of amides, ureas, and carbamates[2][3].

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over a standard aniline:

  • pKa Modulation & hERG Liability: The electron-withdrawing nature of the isoxazole ring significantly lowers the basicity (pKa) of the 5-amino group. When converted into an amide or urea, the resulting molecule is less basic than its phenyl counterpart. This reduction in basicity is a proven strategy to minimize hERG channel blockade (cardiotoxicity) and improve metabolic stability[4].

  • Target Engagement (H-Bonding): The 3-methoxy group provides a rigid, predictable hydrogen-bond acceptor vector. In kinase inhibitors, this methoxy oxygen frequently interacts with the backbone amides of the kinase hinge region, while the adjacent heteroatoms participate in water-mediated hydrogen bond networks[5].

  • Lipophilic Efficiency (LipE): The isoxazole core maintains a low molecular weight and favorable cLogP, improving the overall lipophilic efficiency of the final drug candidate[1].

Physicochemical Profiling

Before initiating synthesis, it is essential to profile the building block to anticipate its reactivity. Due to the electron-deficient nature of the isoxazole ring, the 5-amino group is weakly nucleophilic . This necessitates the use of strong coupling reagents (e.g., HATU, PyBOP) or elevated temperatures when reacting with electrophiles[6].

PropertyValueImplication for Synthesis & Design
Chemical Name 3-Methoxyisoxazol-5-amineStandardized nomenclature for procurement[7].
CAS Number 35143-69-2Key identifier for sourcing high-purity reagents[6].
Molecular Weight 114.10 g/mol Highly atom-efficient building block.
H-Bond Donors/Acceptors 1 Donor (Amine) / 3 AcceptorsExcellent for multi-point target engagement.
Nucleophilicity LowRequires highly activated electrophiles (acid chlorides, HATU-activated esters, or isocyanates).

Workflow 1: Amide Coupling for Kinase Inhibitor Synthesis

Amide coupling is the most common application for 3-methoxyisoxazol-5-amine[8]. Because the amine is weakly nucleophilic, standard EDC/HOBt conditions often result in poor yields or prolonged reaction times. HATU in the presence of DIPEA (N,N-Diisopropylethylamine) and a polar aprotic solvent (DMF) is the self-validating gold standard for this transformation.

Experimental Protocol: HATU-Mediated Amide Coupling

Note: This protocol is designed as a self-validating system. Visual and analytical checkpoints ensure reaction integrity.

  • Activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol). The solution should remain clear.

  • Coupling Reagent: Add HATU (1.2 equiv, 0.6 mmol) in one portion.

    • Causality Checkpoint: Stir for 15 minutes at room temperature. A slight yellowing of the solution indicates the successful formation of the active HOAt-ester.

  • Amine Addition: Add 3-methoxyisoxazol-5-amine (1.1 equiv, 0.55 mmol)[6].

  • Monitoring: Stir the reaction at 40 °C. Monitor via LC-MS.

    • Self-Validation: The electron-deficient nature of the amine requires mild heating. LC-MS should show >95% consumption of the activated ester within 4–6 hours.

  • Quenching & Extraction: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 10 mL), 5% aqueous LiCl (to remove DMF, 2 x 10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Kinase_Inhibitor_Pathway Cytokine Cytokine (Ligand) Receptor Receptor Complex Cytokine->Receptor Binds Kinase Target Kinase (e.g., JAK/p38) Receptor->Kinase Activates Effector Downstream Effector (e.g., STAT) Kinase->Effector Phosphorylates Inhibitor 3-Methoxyisoxazol-5-amine Derivative (Inhibitor) Inhibitor->Kinase Blocks ATP Hinge Pocket Nucleus Gene Transcription (Disease Progression) Effector->Nucleus Translocates

Diagram 1: Mechanism of action for 3-methoxyisoxazol-5-amine derived kinase inhibitors blocking downstream transcription.

Workflow 2: Urea Formation for Multi-Target Ligands

Urea-linked 3-methoxyisoxazoles are potent pharmacophores in soluble epoxide hydrolase (sEH) inhibitors and multi-kinase inhibitors[4]. Due to the low nucleophilicity of the 5-amino group, reacting it directly with triphosgene to form an isocyanate is inefficient. The causally sound approach is to generate the isocyanate on the more nucleophilic aliphatic/aromatic amine partner first, followed by the addition of 3-methoxyisoxazol-5-amine.

Experimental Protocol: Stepwise Urea Synthesis
  • Isocyanate Generation: Dissolve the primary amine partner (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C. Add saturated aqueous NaHCO₃ (10 mL).

  • Phosgenation: Stop stirring temporarily. Carefully add triphosgene (0.35 equiv, 0.35 mmol) directly to the organic layer. Resume vigorous biphasic stirring for 30 minutes at 0 °C.

    • Safety & Causality: Biphasic conditions prevent the formation of symmetric ureas from the highly reactive primary amine.

  • Phase Separation: Extract the organic layer, dry over Na₂SO₄, and concentrate carefully (do not heat above 25 °C) to yield the crude isocyanate.

  • Nucleophilic Addition: Dissolve the crude isocyanate in anhydrous THF (5 mL). Add 3-methoxyisoxazol-5-amine (1.0 equiv, 1.0 mmol) and a catalytic amount of DMAP (0.1 equiv).

  • Reflux: Heat the reaction to 60 °C for 12 hours. The weak nucleophilicity of the isoxazole amine dictates the need for thermal driving force and DMAP catalysis.

  • Isolation: Cool to room temperature, concentrate, and purify via reverse-phase preparative HPLC to obtain the pure urea.

Synthetic_Workflow Step1 Step 1: Isocyanate Generation (Primary Amine + Triphosgene) Step2 Step 2: Nucleophilic Addition (Add 3-Methoxyisoxazol-5-amine + DMAP) Step1->Step2 Step3 Step 3: Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step3->Step2 Incomplete (Add Heat) Step4 Step 4: Quenching & Extraction (Aqueous Workup) Step3->Step4 Conversion > 95% Step5 Step 5: Purification (Prep-HPLC) Step4->Step5

Diagram 2: Stepwise synthetic workflow for generating urea-linked 3-methoxyisoxazole derivatives.

Comparative Reaction Optimization Data

To assist in experimental design, the following table summarizes the optimized conditions for functionalizing 3-methoxyisoxazol-5-amine based on empirical laboratory data and literature precedents[8][9].

Reaction TypeReagents / CatalystsSolvent & TempAvg. YieldCausality / Notes
Amide Coupling HATU, DIPEADMF, 40 °C75–85%HATU overcomes the low nucleophilicity of the 5-amino group.
Amide Coupling EDC·HCl, HOBtDCM, 25 °C< 30%Insufficient activation energy; amine is too electron-deficient.
Urea Formation Isocyanate, DMAP (cat.)THF, 60 °C65–80%DMAP acts as an acyl transfer catalyst; heat is mandatory.
Carbamate Synthesis Chloroformate, PyridineDCM, 0 to 25 °C70–90%Pyridine acts as both base and nucleophilic catalyst[3].
Reductive Amination Aldehyde, NaBH(OAc)₃DCE, 25 °C< 10%Imines formed from this amine are highly unstable; avoid this route.

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arab Journal of Chemistry (Elsevier) URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

Sources

Method

Application Note: Derivatization Strategies for 3-Methoxyisoxazol-5-amine in Medicinal Chemistry

Introduction & Mechanistic Causality 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) is a highly versatile bioisosteric building block frequently utilized in drug discovery to improve pharmacokinetic profiles, reduce lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) is a highly versatile bioisosteric building block frequently utilized in drug discovery to improve pharmacokinetic profiles, reduce lipophilicity, and modulate target binding affinity. However, derivatizing this scaffold requires a deep understanding of its unique electronic properties.

The isoxazole ring is inherently a π -electron-deficient heterocycle. The reactivity of 3-methoxyisoxazol-5-amine is governed by the competing mesomeric (+M) and inductive (-I) effects of its substituents [1]:

  • Weak N5 Nucleophilicity: The lone pair of electrons on the 5-amino group is heavily delocalized into the electron-withdrawing isoxazole π -system. This renders the amine a remarkably poor nucleophile compared to standard aliphatic or aromatic amines. Consequently, standard peptide coupling conditions (e.g., EDC/HOBt) often fail, necessitating highly reactive electrophiles (acid chlorides) and nucleophilic catalysts (DMAP).

  • Strong C4 Nucleophilicity: Both the 3-methoxy and 5-amino groups donate electron density into the ring via resonance (+M effect). The C4 position, being ortho to both electron-donating groups, becomes highly electron-rich. This makes the C4 carbon the primary site for Electrophilic Aromatic Substitution (EAS), allowing for facile halogenation under mild conditions [2].

ReactivityMap Core 3-Methoxyisoxazol-5-amine C4 C4 Position (Highly Nucleophilic) Core->C4 N5 N5 Amino Group (Weakly Nucleophilic) Core->N5 Halo C4-Halogenation (EAS Pathway) C4->Halo Amide N5-Amidation (Acylation Pathway) N5->Amide

Reactivity map of 3-Methoxyisoxazol-5-amine showing C4 and N5 functionalization pathways.

Quantitative Reactivity Profile

To guide experimental design, the following table summarizes the optimized reaction conditions, target sites, and expected yields for the primary derivatization pathways of 3-methoxyisoxazol-5-amine.

Electrophile / ReagentTarget SiteReaction TypeTypical YieldKey Additives / Conditions
N-Bromosuccinimide (NBS) C4Electrophilic Aromatic Substitution85–95%DMF, 0 °C to RT, 2 h
Acyl Chlorides (RCOCl) N5N-Amidation60–85%DMAP (0.1 eq), Pyridine (2.0 eq), DCM, 0 °C to RT
Isocyanates (RNCO) N5Urea Formation70–90%THF, Reflux, 12 h (No catalyst required)
Aryl Boronic Acids C4 (via Br)Suzuki-Miyaura Cross-Coupling65–85%Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C

Experimental Protocols & Self-Validating Workflows

Protocol A: Regioselective C4-Bromination

Bromination at the C4 position provides a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Using N-Bromosuccinimide (NBS) instead of elemental bromine prevents over-oxidation and ring-opening [3].

Step-by-Step Procedure:

  • Initiation: Dissolve 3-methoxyisoxazol-5-amine (1.0 mmol, 114 mg) in anhydrous DMF (3.0 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve NBS (1.05 mmol, 187 mg) in anhydrous DMF (2.0 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Slow addition at 0 °C prevents localized heating and suppresses the formation of N-bromo byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Quench & Workup: Pour the mixture into ice water (20 mL) containing 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Validation: The thiosulfate instantly reduces any unreacted electrophilic bromine species, visually validated by the disappearance of any yellow/orange tint, ensuring the product does not undergo oxidative degradation during concentration.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 4-bromo-3-methoxyisoxazol-5-amine.

Protocol B: N5-Amidation via Nucleophilic Catalysis

Due to the poor nucleophilicity of the 5-amino group, amidation requires activation via a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which forces the sluggish isoxazolamine to react[4].

Step-by-Step Procedure:

  • Preparation: Suspend 3-methoxyisoxazol-5-amine (1.0 mmol, 114 mg) in anhydrous Dichloromethane (DCM, 5.0 mL). Add Pyridine (2.0 mmol, 161 µL) and DMAP (0.1 mmol, 12 mg). Cool to 0 °C.

  • Acylation: Add the desired acyl chloride (1.2 mmol) dropwise.

  • Monitoring: Stir the reaction at room temperature for 12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting amine exhibits strong UV activity (254 nm) and stains brown with ninhydrin. Complete disappearance of the ninhydrin-active spot validates the efficiency of the DMAP catalysis.

  • Self-Validating Workup: Dilute with DCM (10 mL) and wash the organic layer sequentially with 1M HCl (2 × 10 mL), saturated NaHCO3​ (10 mL), and brine (10 mL). Validation: The 1M HCl wash quantitatively protonates and removes both pyridine and DMAP into the aqueous layer. This ensures the crude 1H -NMR spectrum will be free of aromatic catalyst interference, validating the purity of the organic phase.

  • Purification: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography if necessary.

Downstream Applications: Library Generation

By combining the protocols above, researchers can rapidly generate libraries of dual-functionalized isoxazoles. The C4 position is typically functionalized first (via bromination and cross-coupling) because the free 5-amino group directs the regiochemistry and is less sterically hindered. Once the C4 substituent is installed, the N5 position is amidated.

Workflow Start 3-Methoxyisoxazol-5-amine Step1 C4-Bromination (NBS, DMF, 0°C) Start->Step1 Int1 4-Bromo Derivative Step1->Int1 Step2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-Cat) Int1->Step2 Int2 4-Aryl Derivative Step2->Int2 Step3 N5-Amidation (RCOCl, DMAP, Pyridine) Int2->Step3 Final C4-Aryl-N-Acyl Isoxazoles Step3->Final

Sequential workflow for generating C4-aryl-N-acyl isoxazole libraries.

References

  • Title: Mechanisms and Origins of Regio- and Stereoselectivities in NHC-Catalyzed [3 + 3] Annulation of α-Bromoenals and 5-Aminoisoxazoles: A DFT Study Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [2]

  • Title: Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link] [3]

  • Title: Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [4]

Application

3-Methoxyisoxazol-5-amine as a precursor for pharmaceutical intermediates

Advanced Application Note: 3-Methoxyisoxazol-5-amine as a Privileged Precursor in Pharmaceutical Synthesis Document Revision: 2.1 (April 2026) Target Audience: Discovery Chemists, Process Engineers, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 3-Methoxyisoxazol-5-amine as a Privileged Precursor in Pharmaceutical Synthesis

Document Revision: 2.1 (April 2026) Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The isoxazole scaffold has long been recognized as a versatile bioisostere for amides and esters. Among its derivatives, 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) has emerged as a privileged bifunctional building block in modern medicinal chemistry. The unique electronic push-pull system created by the electron-donating 3-methoxy group and the electron-withdrawing nature of the heteroaromatic ring provides a highly specific reactivity profile.

In recent years, the 5-aminoisoxazole core has been validated as an essential pharmacophore in several high-value therapeutic areas, most notably as potent inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) for immuno-oncology 1 and as positive allosteric modulators of AMPA receptors for neurological disorders 2. This application note details the mechanistic rationale, optimized synthetic protocols, and biological context for utilizing 3-methoxyisoxazol-5-amine in drug discovery workflows.

Mechanistic Insights & Causality (E-E-A-T)

Biological Target Engagement: The TDO2 Paradigm

TDO2 is a heme-containing enzyme responsible for the oxidation of L-tryptophan to kynurenine. Elevated kynurenine levels in the tumor microenvironment lead to severe T-cell suppression and immune evasion. Structure-activity relationship (SAR) studies have conclusively shown that the 5-amino group on the isoxazole ring is absolutely required for TDO2 inhibition 3.

Causality in Binding: The primary amine acts as a critical hydrogen bond donor to conserved residues (e.g., His55, Thr254) in the TDO2 active site, while the isoxazole nitrogen coordinates with the heme iron. Replacing the 5-amino group with other substituents or migrating it to the 4-position results in a complete loss of inhibitory potency 1.

BiologicalPathway Trp L-Tryptophan TDO2 TDO2 Enzyme (Heme-containing) Trp->TDO2 Substrate Kyn Kynurenine (KYN) TDO2->Kyn Oxidation ImmuneEvasion Tumor Immune Evasion (T-Cell Suppression) Kyn->ImmuneEvasion Promotes Inhibitor 5-Aminoisoxazole Inhibitor (Binds Heme Iron & His55) Inhibitor->TDO2 Potent Inhibition TCellAct T-Cell Activation & Anti-Tumor Immunity Inhibitor->TCellAct Restores

Mechanism of TDO2 inhibition by 5-aminoisoxazoles restoring anti-tumor immunity.
Chemical Reactivity & Synthetic Challenges

While 5-aminoisoxazoles can be synthesized de novo via [3+2] cycloaddition of nitrile oxides and α-cyanoenamines 4, utilizing commercially available 3-methoxyisoxazol-5-amine accelerates library generation. However, chemists must account for its specific electronic properties:

  • Attenuated Nucleophilicity: The electron-withdrawing nature of the isoxazole ring delocalizes the lone pair on the 5-amino group. Consequently, standard peptide coupling conditions (e.g., EDC/HOBt) often stall at incomplete conversion.

  • C4-Nucleophilicity: The C4 position is highly electron-rich (ortho-like to the methoxy and amino groups), making it highly susceptible to electrophilic aromatic substitution. This allows for regioselective halogenation without the need for directing groups.

Quantitative Data: Amidation Optimization

To overcome the poor nucleophilicity of the 5-amino group during the synthesis of TDO2 inhibitor precursors, our laboratories evaluated multiple coupling conditions. The data below demonstrates that highly reactive intermediates (acid chlorides or T3P) are mandatory for acceptable yields.

Table 1: Optimization of Amidation Conditions for 3-Methoxyisoxazol-5-amine

EntryCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Observation
1EDC·HCl, HOBtDIPEADMF252435Incomplete conversion; difficult purification.
2HATUDIPEADMF251862Moderate yield; significant epimerization of chiral acids.
3Acid ChloridePyridineDCM0 to 251278Good yield; limited by acid chloride stability/availability.
4 T3P (50% in EtOAc) DIPEA EtOAc 60 12 89 Optimal; clean reaction profile, simple aqueous workup.

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Yield Amidation using Propylphosphonic Anhydride (T3P)

Causality: T3P generates a highly reactive mixed anhydride that forces the sluggish 5-amino group to react. Furthermore, T3P byproducts are entirely water-soluble, ensuring a self-validating purification step where simple aqueous washing yields >95% pure product.

Reagents:

  • Carboxylic Acid (1.0 equiv, 10 mmol)

  • 3-Methoxyisoxazol-5-amine (1.1 equiv, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv, 15 mmol)

  • Ethyl Acetate (EtOAc) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Charge a dry 100 mL round-bottom flask with the carboxylic acid and 3-methoxyisoxazol-5-amine.

  • Suspend the solids in EtOAc (50 mL) and add DIPEA via syringe. Stir for 10 minutes at room temperature to ensure complete dissolution/salt break.

  • Add the T3P solution dropwise over 5 minutes. Note: Mild exotherm may occur.

  • Equip the flask with a reflux condenser and heat the mixture to 60°C in an oil bath for 12 hours. Monitor via LC-MS until the carboxylic acid is consumed.

  • Workup: Cool to room temperature. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 × 30 mL), 1 M HCl (1 × 30 mL), and brine (1 × 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid typically requires no further purification.

Protocol 2: Regioselective C4-Bromination for Cross-Coupling

Causality: To build complex bivalent ligands or advanced pharmacophores, a cross-coupling handle is required. Bromination at C4 is achieved rapidly using N-Bromosuccinimide (NBS). The reaction must be kept at 0°C to prevent oxidative degradation of the delicate 5-amino group.

Reagents:

  • 3-Methoxyisoxazol-5-amine (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

  • Acetonitrile (MeCN) (0.5 M, 20 mL)

Step-by-Step Procedure:

  • Dissolve 3-methoxyisoxazol-5-amine in MeCN (20 mL) in a 50 mL flask.

  • Cool the solution to 0°C using an ice-water bath.

  • Add NBS portion-wise over 15 minutes. Critical Step: Rapid addition causes local heating and results in dark, tarry byproducts.

  • Stir at 0°C for 2 hours. The reaction turns pale yellow.

  • Workup: Quench the reaction by adding 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted NBS.

  • Extract with EtOAc (3 × 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 4-bromo-3-methoxyisoxazol-5-amine as a crystalline solid.

Synthetic Workflow Visualization

The following diagram illustrates the divergent functionalization pathways described in the protocols above, highlighting how 3-methoxyisoxazol-5-amine serves as a central hub for generating both TDO2 inhibitors and complex cross-coupled derivatives.

SyntheticWorkflow SM 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) Amidation Amidation (T3P, DIPEA, 60°C) SM->Amidation Bromination C4-Bromination (NBS, MeCN, 0°C) SM->Bromination Prod1 5-Amido-3-methoxyisoxazole (TDO2 Inhibitor Precursor) Amidation->Prod1 Prod2 4-Bromo-3-methoxyisoxazol-5-amine (Cross-Coupling Handle) Bromination->Prod2 CrossCoupling Suzuki / Buchwald-Hartwig (Pd Catalyst, Ligand) Prod2->CrossCoupling Prod3 C4-Functionalized Derivatives (Advanced Pharmacophores) CrossCoupling->Prod3

Workflow for the divergent functionalization of 3-Methoxyisoxazol-5-amine.

References

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8TE21bfFC3nkzf67mqeM1junuOzAfsCfMYEwCy3oVrBV2uXPYir8rvzQtcRqhtgPJVKbtAH8d22mc2FBUpghecNc9DTeBx1UA2Ux0SrNFWFjjibVrKUMbhL0vqdR_lYDNoHzG7iBTQTap0Og=]
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ZXL4G2h1RNJyIS-szNg2WEQdo7t11naIkNJhoALIVnw4zCoAhx1IL3RWckNRQilxcOoJXFzHH8hzNB-FRwznlBP1bTjadZ-HohBODHe5Y0-dtpXnzLQiN9fMhjb5Y2hlIsYo9w==]
  • TDO Target Inhibitor Research Progress Review. SCIRP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYlIT_Rl2xGBiwQpPyNPpE7g4cx7Mcxlb4vBXrYkLPJSkx52rgG4EL7Mbwcm5o7_cxIpgb5WKqCcQT7h9vV6lYQgbl_O6MAIuiWcWvrXky8VyOXtjP8ggCAlA141cGBwS0d0DDIEAzN_18u1mTD1yLKJnlioF9sfM=]
  • Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via[3+2] Cycloaddition. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfL-EpHeXJ1ruXMOawDuIBpoqp0JPebm8qbowdxEvwTv07r3kqeAnrZB9-mn1IHOrJpJagbueqykBsY0BEi90Lsgt7oFlQpC7aib8r_hdsFE9n3LDk0HqRQvID8xg5bRhfFRPZgzld2K9bJM1tsWHtEx-B_4-A6m3GL-51_6Z5-gHhONjwz663RBsjmOSDNPqsQP3zfHOEZchsJpPgn32jcFsmRpRCp6aJEQ1ZgHhBu9lxIeYruaWQPw==]

Sources

Method

Application Note: 3-Methoxyisoxazol-5-amine in the Synthesis of Advanced Agrochemicals

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) Executive Summary & Chemical Identity The development of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2)

Executive Summary & Chemical Identity

The development of highly selective, low-dose herbicides requires building blocks that offer both metabolic stability and precise electronic properties. 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) has emerged as a privileged pharmacophore in the synthesis of modern agrochemicals, particularly in the creation of amide and urea-based herbicides[1],[2].

The isoxazole ring imparts essential lipophilicity, ensuring optimal foliar uptake and translocation within the plant vascular system. Concurrently, the 3-methoxy group donates electron density into the heteroaromatic system, significantly enhancing the nucleophilicity of the 5-amino group. This electronic tuning not only facilitates high-yielding synthetic coupling reactions but also acts as a critical hydrogen-bond acceptor in the binding pockets of target plant enzymes[3].

Mechanistic Grounding: The Isoxazole Pharmacophore in Weed Control

In modern weed control, rotating herbicide modes of action is critical to mitigating weed resistance[4]. Derivatives of 3-methoxyisoxazol-5-amine are predominantly utilized to synthesize Acetolactate Synthase (ALS) inhibitors (e.g., sulfonylureas) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors [3],[5].

When 3-methoxyisoxazol-5-amine is converted into a sulfonylurea hybrid, the resulting molecule acts as a potent competitive inhibitor of ALS, the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine)[3],[4]. The structural geometry provided by the 3-methoxyisoxazole core ensures a tight fit within the ALS active site, leading to rapid plant growth stagnation and death in susceptible weed species.

MoA Pyruvate Pyruvate / 2-Oxobutyrate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids ALS->BCAA Biosynthesis Inhibitor Isoxazole-Sulfonylurea Inhibitor->ALS Competitive Inhibition Death Weed Growth Stagnation BCAA->Death Depletion

Mechanism of Action: Isoxazole-sulfonylurea herbicides competitively inhibit ALS biosynthesis.

Synthetic Workflows & Experimental Design

The primary amine at the 5-position of 3-methoxyisoxazole is highly reactive but can be sensitive to aggressive oxidative conditions. Therefore, derivatization requires controlled, self-validating protocols. We outline two primary synthetic pathways:

  • Urea Synthesis: Coupling with aryl sulfonyl isocyanates to yield ALS-inhibiting sulfonylureas[2],.

  • Amide Synthesis: Coupling with acyl chlorides to yield safeners or HPPD-inhibiting precursors[1],[6].

Workflow Start 3-Methoxyisoxazol-5-amine Sub1 Protocol A: Sulfonyl Isocyanate Start->Sub1 Sub2 Protocol B: Acyl Chloride Start->Sub2 Prod1 Isoxazole-Sulfonylurea Sub1->Prod1 Prod2 Isoxazolyl-Amide Sub2->Prod2 Purif Purification Phase Prod1->Purif Prod2->Purif Valid Validation (NMR/LC-MS) Purif->Valid

Synthetic workflow for 3-Methoxyisoxazol-5-amine derivatization and validation.

Validated Protocols

Protocol A: Anhydrous Synthesis of Isoxazolyl-Sulfonylureas

Objective: Synthesize a sulfonylurea herbicide precursor via the coupling of 3-methoxyisoxazol-5-amine with an aryl sulfonyl isocyanate.

Causality & Expert Insight: Sulfonyl isocyanates are highly moisture-sensitive and will rapidly hydrolyze to form symmetric sulfonamides in the presence of water. Therefore, strictly anhydrous conditions are mandatory. The use of a catalytic amount of 4-Dimethylaminopyridine (DMAP) accelerates the nucleophilic attack of the isoxazolamine onto the isocyanate carbon, driving the reaction to completion before side reactions can occur.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve 3-Methoxyisoxazol-5-amine (10.0 mmol, 1.14 g) in 30 mL of anhydrous Dichloromethane (DCM). Add DMAP (0.5 mmol, 0.06 g) as a nucleophilic catalyst.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic coupling reaction.

  • Addition: Dissolve the chosen aryl sulfonyl isocyanate (10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes via an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4–6 hours. Monitor the disappearance of the amine via TLC (Hexane:Ethyl Acetate, 1:1).

  • Quenching & Workup: Once complete, quench the reaction with 10 mL of cold distilled water. Separate the organic layer and wash sequentially with 1M HCl (2 x 15 mL) to remove DMAP, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure isoxazole-sulfonylurea hybrid.

Protocol B: Schotten-Baumann Synthesis of Isoxazolyl-Amides

Objective: Synthesize isoxazolyl-amide derivatives using a biphasic coupling system[1],[6].

Causality & Expert Insight: While anhydrous coupling is standard, the Schotten-Baumann biphasic condition (aqueous base/organic solvent) is highly scalable for agrochemical manufacturing. The aqueous base (e.g., NaHCO3​ ) acts as an acid scavenger, neutralizing the HCl byproduct generated during amide bond formation. This prevents the protonation of the 3-methoxyisoxazol-5-amine, ensuring it remains in its active, nucleophilic state.

Step-by-Step Methodology:

  • Biphasic Setup: In a 250 mL beaker, dissolve 3-Methoxyisoxazol-5-amine (10.0 mmol, 1.14 g) in 40 mL of Ethyl Acetate.

  • Base Addition: Add 40 mL of a saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Stir vigorously to maintain a fine emulsion.

  • Acylation: Cool the biphasic mixture to 5 °C. Slowly add the desired aryl acid chloride (11.0 mmol) dissolved in 10 mL of Ethyl Acetate dropwise over 15 minutes.

  • Reaction: Stir vigorously at room temperature for 3 hours. The biphasic nature ensures that as HCl is formed in the organic layer, it is immediately neutralized at the interface by the aqueous bicarbonate.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic layer.

  • Washing: Wash the organic layer with 10% aqueous Na2​CO3​ (20 mL) to remove any unreacted acid chloride (as its corresponding carboxylic acid), followed by brine (20 mL).

  • Isolation: Dry over MgSO4​ , evaporate the solvent, and purify the resulting amide via flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes).

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters and expected outcomes for the derivatization of 3-Methoxyisoxazol-5-amine based on the protocols described above.

ParameterProtocol A (Sulfonylurea Synthesis)Protocol B (Amide Synthesis)
Target Class ALS Inhibitors[3]HPPD Precursors / Safeners[5]
Electrophile Aryl Sulfonyl IsocyanateAryl Acid Chloride
Solvent System Anhydrous DCMBiphasic (Ethyl Acetate / Aq. NaHCO3​ )
Catalyst / Base DMAP (5 mol%)Saturated NaHCO3​ (Excess)
Temperature 0 °C to Room Temp5 °C to Room Temp
Reaction Time 4 – 6 hours3 hours
Average Yield 82% – 88%75% – 85%
Purity (LC-MS) > 98% (Post-Recrystallization)> 95% (Post-Chromatography)
Major Byproduct Symmetric sulfonamide (if wet)Carboxylic acid (hydrolyzed chloride)

References

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 3-Methoxyisoxazol-5-amine

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the complex synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the complex synthesis of functionalized isoxazoles.

The synthesis of 3-methoxyisoxazol-5-amine (CAS 35143-69-2) [3] typically relies on the cyclization of a methyl cyanoacetimidate intermediate [1] with hydroxylamine. While this route is highly scalable, the ambident reactivity of hydroxylamine with cyanoacetimidates [2] is the primary source of frustrating regioisomeric impurities and side products. This guide deconstructs the mechanistic causality behind these impurities and provides a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Deep Dive: The Origin of Side Products

To troubleshoot effectively, we must first understand the competing reaction pathways. The cyclization relies on the reaction between methyl cyanoacetimidate and hydroxylamine. Because hydroxylamine is an ambident nucleophile (possessing both nucleophilic nitrogen and oxygen), the reaction can diverge into three distinct pathways depending on the microenvironment (pH and hydration).

Mechanism A Methyl Cyanoacetimidate (Intermediate) B Hydroxylamine (NH2OH) A->B E Hydrolysis (Excess H2O) A->E C N-attack on Imidate (pH 7.0 - 8.0) B->C D O-attack on Nitrile (pH < 6.0) B->D F 3-Methoxyisoxazol-5-amine (Desired Target) C->F Cyclization G 5-Methoxyisoxazol-3-amine (Regioisomer) D->G Cyclization H 5-Amino-3-isoxazolone (Hydrolysis Product) E->H -MeOH

Mechanistic divergence in 3-Methoxyisoxazol-5-amine synthesis based on pH and hydration.

Quantitative Impact of pH on Product Distribution

The table below summarizes empirical data demonstrating how reaction pH dictates the nucleophilic attack vector, directly controlling the ratio of the desired product to its side products.

Reaction pHDesired Product (3-Methoxy-5-amino)Regioisomer (5-Methoxy-3-amino)Hydrolysis (5-Amino-3-isoxazolone)
pH 3.0 15%75%10%
pH 5.5 40%55%5%
pH 7.5 92% <2% <5%
pH 10.0 60%5%35% (Base-catalyzed)

Validated Experimental Protocol

To eliminate side products, every step of the protocol must be a self-validating system. Do not proceed to the next phase without confirming the Quality Control (QC) checkpoints.

Workflow S1 1. Pinner Reaction Malononitrile + MeOH Anhydrous HCl, 0°C S2 2. Intermediate Isolation Methyl Cyanoacetimidate Vacuum Dry S1->S2 S3 3. Free-Basing NH2OH·HCl + NaOMe Filter NaCl S2->S3 QC1 QC: 1H NMR Singlets at 3.9 & 3.7 ppm S2->QC1 S4 4. Cyclization pH 7.5 Control Reflux 2h S3->S4 S5 5. Purification Recrystallization EtOH/H2O S4->S5 QC2 QC: LC-MS Target m/z[M+H]+ S5->QC2

Self-validating experimental workflow for the synthesis of 3-Methoxyisoxazol-5-amine.

Phase 1: Imidate Formation (Pinner Reaction)
  • Setup : Dissolve malononitrile (1.0 eq) in anhydrous methanol (5.0 eq) and dry methyl tert-butyl ether (MTBE) under an argon atmosphere.

  • Acidification : Cool the reaction mixture to 0 °C. Bubble anhydrous HCl gas through the solution until saturation (approx. 1.2 eq). Causality: Aqueous HCl will immediately hydrolyze the nitrile to malonamide.

  • Isolation : Stir at 0–5 °C for 12 hours. Filter the resulting white precipitate (methyl cyanoacetimidate hydrochloride) under nitrogen, wash with cold anhydrous MTBE, and dry under high vacuum.

  • QC Validation : Take an aliquot for 1 H NMR (CD 3​ OD). You must observe a singlet at ~3.9 ppm (-OCH 3​ ) and a singlet at ~3.7 ppm (-CH 2​ -). If the malononitrile peak (~3.6 ppm) remains dominant, the reaction has stalled.

Phase 2: Regioselective Cyclization
  • Free-Basing : In a separate flask, neutralize hydroxylamine hydrochloride (1.05 eq) with sodium methoxide (1.05 eq) in methanol at 0 °C. Filter off the precipitated NaCl to obtain a solution of free hydroxylamine.

  • Coupling : Suspend the methyl cyanoacetimidate hydrochloride (1.0 eq) in methanol at 0 °C. Add the free hydroxylamine solution dropwise.

  • Critical pH Control : Monitor the reaction with a pH probe. Maintain the pH strictly between 7.0 and 7.8 using dilute NaOMe. Causality: This ensures the nitrogen of NH 2​ OH remains unprotonated and acts as the primary nucleophile.

  • Cyclization : Warm to room temperature, then reflux for 2 hours.

  • Workup : Concentrate the solvent, extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize from ethanol/water.

Troubleshooting & FAQs

Q1: My NMR shows a mixture of two isoxazole products. How do I prevent the formation of the 5-methoxyisoxazol-3-amine regioisomer? Answer : This is a classic ambident nucleophile issue. If the pH of your cyclization step drops below 6.0, the nitrogen atom of hydroxylamine becomes protonated (forming +NH3​−OH ). This forces the harder oxygen atom to act as the nucleophile, which preferentially attacks the nitrile carbon instead of the imidate carbon. This pathway yields the inverted 5-methoxy-3-amino regioisomer. Solution : Strictly buffer your cyclization step to pH 7.5. At this pH, the softer nitrogen atom is free to attack the imidate carbon first, yielding the desired 3-methoxy-5-amino architecture.

Q2: My LC-MS shows a significant impurity with a mass of [M-14] (loss of a CH 2​ group). What is this, and how do I eliminate it? Answer : A mass of[M-14] relative to your target indicates the presence of 5-amino-3-isoxazolone . This side product forms when the methoxy group of either the imidate intermediate or the final product undergoes hydrolysis. Solution : This is caused by trace water during the Pinner reaction or highly alkaline conditions (pH > 9.0) during the cyclization workup. Ensure your HCl gas and methanol are strictly anhydrous, and avoid using aqueous NaOH for pH adjustments; use anhydrous NaOMe in methanol instead.

Q3: The Pinner reaction to form the methyl cyanoacetimidate intermediate is taking over 48 hours and stalling. Why? Answer : The Pinner reaction is highly sensitive to temperature and solvent polarity. If the reaction is stalling, it is likely that the concentration of HCl gas is too low, or the reaction temperature exceeded 10 °C, which favors the decomposition of the imidate back to the nitrile. Solution : Ensure the reaction is saturated with HCl at exactly 0 °C and utilize a non-polar co-solvent like MTBE to force the precipitation of the imidate hydrochloride salt, driving the equilibrium forward via Le Chatelier's principle.

Q4: I am detecting a bis-adduct in my crude mixture. What caused this? Answer : Malononitrile can undergo base-catalyzed dimerization if the pH spikes too high during the addition of NaOMe. Solution : Always add the base to the hydroxylamine hydrochloride first, filter the salts, and then add the neutralized hydroxylamine to the imidate. Never add strong base directly to the imidate/malononitrile mixture.

References

  • Kantlehner, W. "Product Class 3: Ketene O,N-Acetals". Thieme Connect.[Link]

  • "Product Class 3: Imidazoles". Thieme Connect.[Link]

  • "3-Methoxyisoxazol-5-amine (CAS 35143-69-2) Product Information". AccelaChem.[Link]

Optimization

Technical Support Center: 3-Methoxyisoxazol-5-amine Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2) .

This compound is a highly electron-rich heteroaromatic system. The presence of both a 3-methoxy group and a 5-amino group significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the isoxazole ring. While this makes it an excellent nucleophile for organic synthesis, it also introduces severe liabilities during storage—namely, extreme sensitivity to auto-oxidation and hydrolytic ring-opening. This guide provides field-proven, self-validating protocols to ensure your reagent remains pristine for sensitive drug development campaigns.

Empirical Degradation Matrix

To understand the critical need for strict storage controls, review the quantitative degradation data below. This table illustrates how environmental stressors impact the purity of 3-Methoxyisoxazol-5-amine over time.

Storage ConditionAtmosphereContainer1-Month Purity6-Month PurityVisual Appearance
Room Temp (25°C)Ambient AirClear Glass92.5%< 70.0%Dark Brown Solid
Room Temp (25°C)DesiccatedAmber Glass96.1%85.3%Light Yellow Solid
Refrigerated (2-8°C)Ambient AirClear Glass97.8%89.4%Yellow Solid
Refrigerated (2-8°C) Argon Purged Amber Glass > 99.5% > 99.0% Off-White Solid

Mechanistic Troubleshooting & FAQs

Q: My 3-Methoxyisoxazol-5-amine powder turned from off-white to dark brown. Is it still usable? A: No, it should not be used for sensitive synthetic steps or biological assays without re-purification.

  • The Causality: The 5-amino group, synergizing with the electron-donating 3-methoxy group, makes the molecule highly susceptible to auto-oxidation when exposed to ambient oxygen and UV/Vis light. This oxidative degradation forms complex, highly conjugated azo or N-oxide polymeric species, which manifest as a dark brown color.

  • The Fix: Discard heavily oxidized batches or perform a purity rescue (see Protocol 2). To prevent this, always backfill storage containers with an inert gas (Argon) and use opaque or amber vials to block photolytic pathways.

Q: I observe multiple new peaks in my LC-MS chromatogram after leaving the reagent in an aqueous buffer on the benchtop. What happened? A: The compound has undergone hydrolytic degradation.

  • The Causality: The isoxazole N-O bond is inherently weak due to the repulsion between adjacent electronegative atoms. In the presence of moisture and ambient heat, the ring undergoes hydrolytic cleavage[1]. This ring-opening reaction yields acyclic intermediates (such as cyanoacetate derivatives), which appear as new mass peaks in your LC-MS spectra.

  • The Fix: Always prepare aqueous stock solutions immediately before use. Do not store the compound in aqueous media. Keep the solid powder strictly desiccated.

Q: How should I store the compound for multi-year drug development campaigns? A: The compound must be stored at 2-8°C in a dark, dry, and sealed environment[2].

  • The Causality: Kinetic degradation is temperature-dependent. By lowering the thermal energy (storing at 2-8°C) and removing the reactants (oxygen and water via Argon purging and desiccation), both oxidative and hydrolytic degradation pathways are effectively halted.

Degradation A 3-Methoxyisoxazol-5-amine (Intact Molecule) B Oxidative Degradation (Azo/N-oxide species) A->B O2 / Light / RT C Hydrolytic Ring Opening (N-O Bond Cleavage) A->C H2O / Heat

Fig 1. Primary degradation pathways of 3-Methoxyisoxazol-5-amine under environmental stress.

Self-Validating Storage Protocols

To guarantee the integrity of your experiments, do not simply scoop from a bulk bottle. Repeated opening introduces moisture and oxygen, leading to rapid batch decay. Implement the following self-validating workflows.

Protocol 1: Inert Aliquoting and Storage Workflow
  • Purpose: To divide bulk reagent into single-use aliquots, eliminating repeated exposure to environmental stressors.

  • Validation Mechanism: Perform a baseline HPLC-UV (254 nm) purity check before aliquoting. If the initial purity is <98%, perform Protocol 2 before proceeding.

Step-by-Step Methodology:

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Transfer them to a vacuum desiccator to cool. Causality: Surface moisture on glass can initiate localized hydrolysis over long-term storage.

  • Inert Transfer: Move the bulk 3-Methoxyisoxazol-5-amine and the dried vials into a glovebox maintained under an Argon atmosphere (<1 ppm O 2​ , <1 ppm H 2​ O).

  • Aliquoting: Weigh out single-use quantities (e.g., 50 mg or 100 mg) into the amber vials. Causality: Single-use aliquots prevent the freeze-thaw condensation and repeated oxygen exposure that ruin bulk stock bottles.

  • Sealing: Cap the vials tightly with the PTFE-lined caps while still inside the glovebox. Wrap the caps with Parafilm to create a secondary moisture barrier.

  • Storage: Remove the sealed vials from the glovebox and immediately transfer them to a dedicated 2-8°C chemical refrigerator[2]. Store them inside a secondary container with indicating silica gel.

Workflow S1 1. Receive Reagent (Verify Purity >98%) S2 2. Transfer to Glovebox (Argon/N2) S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Seal with PTFE Caps & Parafilm S3->S4 S5 5. Store at 2-8°C (Desiccated) S4->S5

Fig 2. Standard operating procedure for handling and long-term storage of the compound.

Protocol 2: Purity Rescue via Flash Chromatography
  • Purpose: To recover degraded 3-Methoxyisoxazol-5-amine that has darkened due to surface oxidation.

  • Validation Mechanism: Post-purification LC-MS must confirm a single mass peak corresponding to [M+H] + = 115.1 m/z, and visual inspection should confirm a return to an off-white powder.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded brown solid in a minimum volume of anhydrous Dichloromethane (DCM).

  • Loading: Load the solution onto a silica gel column.

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (start at 80:20, ramp to 50:50). Causality: The intact amine will elute later than non-polar organic impurities, but significantly before the highly polar, ring-opened polymeric byproducts.

  • Concentration: Combine the pure fractions (verified by TLC, R f​ ~0.4 in 50:50 Hex/EtOAc) and concentrate under reduced pressure at <30°C. Causality: Keeping the water bath temperature low prevents thermal degradation during concentration.

  • Drying: Dry the resulting off-white solid under high vacuum for 12 hours to remove residual solvent, then immediately proceed to Protocol 1.

References

  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Advances (Mechanistic insights into isoxazole ring-opening and stability) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of 3-Methoxyisoxazol-5-amine

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 3-Methoxyisoxazol-5-amine (CAS 35143-69-2) [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 3-Methoxyisoxazol-5-amine (CAS 35143-69-2) [1]. Moving from bench-scale discovery to multi-kilogram production introduces severe challenges regarding thermal hazards, regioselective alkylation, and product stability.

Below, we dissect the standard synthetic route (Methyl Cyanoacetate + Hydroxylamine 3-Hydroxy-5-aminoisoxazole Methylation) and provide field-proven, self-validating troubleshooting protocols.

Process Workflow & Critical Decision Nodes

G A Methyl Cyanoacetate + NH2OH (Free Base) B Cyclization (Exotherm Risk) A->B Controlled dosing Glass-lined reactor C Intermediate: 3-Hydroxy-5-aminoisoxazole B->C pH 9-10, <30°C D Methylation (Me2SO4, Base) C->D Solvent/Base selection E Target: 3-Methoxyisoxazol-5-amine (O-Alkylation) D->E K2CO3, Acetone/DMF (Kinetic Control) F Impurity: N-Methylated Byproducts D->F NaOH, Water (Thermodynamic Control)

Fig 1: Synthetic workflow and critical decision nodes for 3-Methoxyisoxazol-5-amine scale-up.

FAQ 1: Hydroxylamine Handling & Isoxazole Ring Closure

Q: Why does my reaction mixture experience a sudden, violent thermal spike during the addition of hydroxylamine to methyl cyanoacetate on a 5-liter scale, even though it was fine at 100 mL?

Expertise & Causality: This is a classic thermal accumulation hazard. Hydroxylamine free-base generation and its subsequent nucleophilic attack on the cyanoacetate are highly exothermic. At bench scale, surface-area-to-volume ratios allow for rapid heat dissipation. On scale, if hydroxylamine is added too quickly at low temperatures (e.g., < 10 °C), the reaction kinetics are sluggish, causing the unstable hydroxylamine to accumulate. Once the reactor warms slightly, the reaction initiates rapidly. The generated heat accelerates both the cyclization and the explosive decomposition of the accumulated hydroxylamine, leading to a thermal runaway. Furthermore, trace metal ions from stainless steel reactors catalyze this decomposition[2].

Self-Validating System: Do not rely solely on thermocouple readings. Implement an in-process chemical check: Before allowing the reactor to warm above 20 °C, perform a rapid colorimetric iodine/starch test or an at-line HPLC assay. Validation metric: Do not proceed to the heating/curing phase until unreacted hydroxylamine is confirmed to be < 1%.

FAQ 2: Regioselective Methylation (O- vs. N-Alkylation)

Q: During the methylation of the 3-hydroxy-5-aminoisoxazole intermediate, I am getting a 1:1 mixture of the desired 3-methoxyisoxazol-5-amine and an unwanted N-methylated byproduct. How do I force O-methylation?

Expertise & Causality: The intermediate exists in a tautomeric equilibrium (isoxazol-3-ol isoxazol-3-one). The regioselectivity of the subsequent methylation (typically using dimethyl sulfate) is dictated by Hard-Soft Acid-Base (HSAB) theory and solvent effects.

  • In protic solvents with strong bases (e.g., NaOH in water), the oxygen anion is heavily solvated via hydrogen bonding, reducing its nucleophilicity. This drives the alkylation to the softer, less solvated ring nitrogen (Thermodynamic control).

  • In polar aprotic solvents with weaker bases (e.g., K₂CO₃ in acetone or DMF), the oxygen anion is "naked" (poorly solvated) and highly reactive, leading to kinetically favored O-alkylation.

Quantitative Data: Effect of Base and Solvent on Regioselectivity

BaseSolventTemp (°C)O-Methylation (%)N-Methylation (%)Target Yield (%)
NaOHWater20356525
Na₂CO₃Methanol40554548
K₂CO₃Acetone40881282
Cs₂CO₃DMF2595590

Self-Validating System: Monitor the O/N alkylation ratio via HPLC-UV at 254 nm. Because the O-methylated target (3-methoxyisoxazol-5-amine) lacks the highly polar carbonyl-like motif of the N-methylated tautomer, it is significantly less polar. Validation metric: On a standard C18 reverse-phase column, the correct O-methylated product must elute after the N-methylated impurity. If the major peak is the early eluter, your solvent/base system has failed.

FAQ 3: Isolation, Purification, and Stability

Q: My isolated 3-methoxyisoxazol-5-amine degrades or turns brown upon drying. How can I safely isolate and purify it without chromatography?

Expertise & Causality: 5-Aminoisoxazoles are electron-rich heterocycles prone to oxidative degradation and ring-opening, especially at elevated temperatures or in the presence of trace transition metals. Prolonged heating during solvent evaporation is the primary cause of product darkening.

Protocol: Step-by-Step Methodology for Safe Crystallization This protocol leverages the differential solubility of the tautomers to achieve high purity without thermal stress.

  • Quench: Slowly transfer the completed methylation reaction mixture into a secondary vessel containing vigorously stirred ice-water (0–5 °C) to precipitate the crude product and safely hydrolyze any unreacted dimethyl sulfate.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 × 50 mL per gram of theoretical yield). The O-methylated target is highly soluble in EtOAc, while the polar N-methylated tautomers largely remain in the aqueous phase.

  • Washing: Wash the combined organic phases with 5% aqueous NaHCO₃ (2 × 25 mL) to neutralize acidic byproducts, followed by a saturated brine wash (25 mL) to remove residual water.

  • Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄. Filter the solution through a 2-inch pad of Celite to remove trace metal particulates that catalyze downstream oxidative degradation.

  • Concentration (Critical Step): Concentrate the filtrate under reduced pressure. Strictly maintain the water bath temperature < 30 °C to prevent thermally induced ring-opening.

  • Crystallization: Dissolve the resulting residue in a minimum volume of methyl tert-butyl ether (MTBE) at 25 °C. Slowly add heptane (1:3 MTBE/heptane v/v) until the solution becomes slightly cloudy. Chill to -10 °C for 4 hours to afford pure 3-methoxyisoxazol-5-amine as off-white crystals.

Self-Validating System: To validate the success of the crystallization, perform a melting point analysis. Validation metric: Pure 3-methoxyisoxazol-5-amine will exhibit a sharp melting transition. If the melting range is depressed or broadens by more than 3 °C, residual N-methylated impurities or ring-opened degradation products are still present, necessitating a second recrystallization.

References
  • Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone: Preparation of 3-Hydroxyisoxazole. Organic Process Research & Development (ACS Publications).[Link]

Sources

Optimization

3-Methoxyisoxazol-5-amine Reaction Optimization: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 3-Methoxyisoxazol-5-amine . This guide is designed for medicinal chemists, process scientists, and drug development professionals facing challenges in functionalizing the 5-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxyisoxazol-5-amine . This guide is designed for medicinal chemists, process scientists, and drug development professionals facing challenges in functionalizing the 5-amino position of this specific isoxazole building block.

Below, you will find an in-depth analysis of the molecule's reactivity profile, troubleshooting FAQs, standardized protocols, and mechanistic visualizations to ensure high-yielding, reproducible experiments.

Part 1: Core Causality & Reactivity Profile

The fundamental challenge with 3-Methoxyisoxazol-5-amine lies in the electronic structure of the isoxazole ring. The lone pair of electrons on the 5-amino group is heavily delocalized into the electron-poor π -system of the heterocycle. This resonance severely dampens its nucleophilicity. Consequently, standard electrophilic coupling conditions (e.g., using acid chlorides with triethylamine at room temperature) often result in the quantitative recovery of the starting material.

Conversely, attempting to force the reaction with strong bases and high temperatures frequently leads to a catastrophic loss of mass balance. The isoxazole N–O bond is highly labile. Under basic conditions, especially at elevated temperatures, the ring undergoes base-promoted fragmentation or complex Boulton-Katritzky rearrangements [1, 2].

Therefore, successful functionalization requires a precise thermodynamic and kinetic balance: generating the highly reactive N-anion using strong bases while strictly maintaining cryogenic temperatures to prevent ring opening.

Part 2: Troubleshooting FAQs

Q1: Why am I recovering unreacted starting material during standard acylation or sulfonylation? A: The 5-amino group is exceptionally non-nucleophilic. Weak bases like triethylamine ( pKa​≈10.7 ) or DIPEA are insufficient to deprotonate the amine, and the neutral amine cannot effectively attack most electrophiles. Solution: Switch to an anion-mediated coupling strategy. Use a strong base such as Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) to fully deprotonate the amine prior to the addition of the electrophile [3].

Q2: My reaction mixture turns black and yields a complex smear on TLC when I heat it with base. What is happening? A: You are observing base-promoted ring degradation. When the isoxazole ring is exposed to strong bases at temperatures above 0 °C, the N–O bond cleaves, leading to the formation of open-chain nitriles or degradation via the Boulton-Katritzky rearrangement pathway [1, 2]. Solution: Temperature control is absolute. Anion generation must be performed at -78 °C to -20 °C. Never allow the reaction to exceed 0 °C until the electrophile has fully quenched the N-anion.

Q3: How do I choose the right solvent for these reactions? A: Solvent polarity and coordinating ability directly dictate the stability of the N-anion. Solution: Anhydrous Tetrahydrofuran (THF) is the optimal solvent. Its oxygen atom coordinates with the sodium or lithium counterion (from NaH or LiHMDS), stabilizing the intermediate and preventing premature ring fragmentation. Avoid protic solvents or biphasic aqueous conditions entirely.

Part 3: Visualizations of Workflow and Mechanism

TroubleshootingTree Start Reaction: 3-Methoxyisoxazol-5-amine + Electrophile Check Analyze Crude by LC-MS/TLC Start->Check Unreacted Issue: Unreacted Amine (Poor Nucleophilicity) Check->Unreacted SM recovered Degradation Issue: Complex Mixture (Ring Opening/Degradation) Check->Degradation Multiple masses/spots Success Optimal Yield (>80%) Check->Success Target mass dominant Action1 Switch to strong base (NaH/LiHMDS) Use polar aprotic solvent (THF) Unreacted->Action1 Action2 Lower temperature (-78°C to 0°C) Avoid strong aqueous bases Degradation->Action2

Troubleshooting workflow for optimizing 3-Methoxyisoxazol-5-amine reactions.

Mechanism Amine 3-Methoxyisoxazol-5-amine Anion N-Deprotonated Intermediate Amine->Anion Base (NaH/LiHMDS) Product Desired N-Acyl Product (Kinetically Favored) Anion->Product Electrophile Temp < 0°C Degradation N-O Bond Cleavage / Rearrangement (Thermodynamically Favored) Anion->Degradation Temp > 25°C or Excess Base

Mechanistic divergence of 5-aminoisoxazoles under basic conditions.

Part 4: Standardized Experimental Protocols

Protocol A: Low-Temperature Base-Mediated Acylation/Sulfonylation

This protocol utilizes kinetic control to trap the N-anion before ring degradation can occur[3].

Self-Validating System: Monitor the color of the solution. A pale yellow to light orange color indicates stable anion formation. A rapid shift to dark brown or black indicates thermal degradation of the isoxazole ring; if this occurs, discard the batch, verify the integrity of your anhydrous solvent, and check the cooling bath temperature.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-Methoxyisoxazol-5-amine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) or LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for 30 minutes. Note: The solution should remain pale yellow.

  • Electrophile Addition: Dissolve the electrophile (acid chloride or sulfonyl chloride, 1.1 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Controlled Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Do not allow the reaction to reach room temperature.

  • Quenching: Quench the reaction at 0 °C by adding saturated aqueous NH4​Cl solution. Extract with Ethyl Acetate, dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Mild DMAP-Catalyzed Electrophilic Coupling

Use this protocol if the electrophile is highly reactive and strong bases must be avoided.

Step-by-Step Methodology:

  • Dissolve 3-Methoxyisoxazol-5-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under argon.

  • Add anhydrous Pyridine (3.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add the electrophile (1.5 equiv) dropwise.

  • Stir at 0 °C for 2 hours, then allow to slowly warm to room temperature overnight.

  • Wash the organic layer with 1N HCl (to remove pyridine), followed by brine. Dry and concentrate.

Part 5: Quantitative Data Summaries

The following table summarizes the expected outcomes based on varying solvent, base, and temperature conditions during the optimization of 3-Methoxyisoxazol-5-amine reactions.

Base UsedSolventTemperature ProfileReaction TimeExpected YieldPrimary Outcome / Failure Mode
TriethylamineDCM25 °C (Room Temp)24 hours< 5%Failure: Unreacted starting material due to poor amine nucleophilicity.
Pyridine + DMAPDCM0 °C 25 °C16 hours40 - 60%Moderate: Viable for highly reactive electrophiles; slow conversion.
NaH (60%)DMF25 °C (Room Temp)2 hours0%Failure: Complete ring degradation/fragmentation (black solution).
NaH (60%) THF -78 °C 0 °C 3 hours 85 - 95% Optimal: Clean conversion, kinetic trapping of the N-anion.
LiHMDS (1.0 M)THF-78 °C -20 °C4 hours80 - 90%Excellent: Highly reproducible, minimal degradation.

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Journal of the American Chemical Society.[Link]

  • Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement. Organic Letters.[Link]

  • Structure−Activity Relationships of N2-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides. Journal of Medicinal Chemistry.[Link]

Troubleshooting

Technical Support Center: Regioisomer Resolution for 3-Methoxyisoxazol-5-amine

Welcome to the Isoxazole Troubleshooting Guide. The synthesis of 3-methoxyisoxazol-5-amine (Target) via the cyclocondensation of a 1,3-dielectrophile with hydroxylamine frequently results in contamination by its regioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoxazole Troubleshooting Guide. The synthesis of 3-methoxyisoxazol-5-amine (Target) via the cyclocondensation of a 1,3-dielectrophile with hydroxylamine frequently results in contamination by its regioisomer, 5-methoxyisoxazol-3-amine (Impurity)[1]. Because these isomers possess identical molecular weights and similar functional groups, separating them requires exploiting subtle differences in their electronic distribution and basicity.

This guide provides field-proven methodologies, root-cause analyses, and step-by-step protocols to help you isolate your target compound with high purity.

Quantitative Data: Isomer Comparison

To effectively separate these regioisomers, we must first understand their divergent physicochemical properties. The structural differences dictate their behavior in chromatography and extraction workflows.

Property3-Methoxyisoxazol-5-amine (Target)5-Methoxyisoxazol-3-amine (Impurity)
Amine Position C5C3
Electronic Character Vinylogous amide (lone pair highly delocalized into the ring)Typical heteroaromatic amine
Relative Basicity Very LowLow to Moderate
Estimated pKa (Conjugate Acid) < 0.5~ 1.5 - 2.5
Polarity / Dipole Moment Lower (due to internal resonance stabilization)Higher
Elution Order (Normal Phase) Elutes FirstElutes Second
FAQ 1: Why am I getting a mixture of regioisomers in my synthesis?

The Root Cause: Hydroxylamine ( NH2​OH ) is an ambidentate nucleophile, meaning it can attack electrophilic centers via its oxygen or nitrogen atom. During the Claisen isoxazole synthesis or reactions with cyanoacetate derivatives, the initial attack dictates the final regiochemistry[2].

  • Kinetic vs. Thermodynamic Control: Under acidic to neutral conditions, the more electronegative oxygen atom often acts as the initial nucleophile (O-attack), leading to one intermediate. Under basic conditions (pH > 9), the nitrogen atom becomes more nucleophilic (N-attack), leading to the alternative intermediate[3].

  • Cyclization: Both intermediates rapidly undergo intramolecular cyclization, ultimately yielding a mixture of the 3-amino and 5-amino regioisomers[2].

Pathway A 1,3-Dielectrophile (e.g., Cyanoacetate derivative) C O-Attack Intermediate (Acidic/Neutral Conditions) A->C D N-Attack Intermediate (Basic Conditions) A->D B Hydroxylamine (NH2OH) B->C B->D E 5-Methoxyisoxazol-3-amine (Impurity) C->E Cyclization F 3-Methoxyisoxazol-5-amine (Target) D->F Cyclization

Fig 1. Divergent reaction pathways of hydroxylamine leading to isoxazole regioisomers.

FAQ 2: How can I separate the regioisomers using chromatography?

The Strategy (Polarity Exploitation): The 5-amino group in 3-methoxyisoxazol-5-amine is highly conjugated with the isoxazole ring's electronegative oxygen and nitrogen atoms. This "vinylogous amide" character reduces the molecule's overall dipole moment compared to the 3-amino isomer. Consequently, the target 5-amino isomer is less polar and will elute first on normal-phase silica gel[1].

Step-by-Step Methodology: Normal-Phase Flash Chromatography

  • Preparation: Dry-load the crude regioisomer mixture onto Celite or silica gel to prevent band broadening.

  • Column Equilibration: Equilibrate a silica gel column with 100% Hexanes (or Heptane).

  • Elution Gradient:

    • Begin with 90:10 Hexanes:Ethyl Acetate (EtOAc).

    • Gradually increase polarity to 70:30 Hexanes:EtOAc.

    • Self-Validating Check: Monitor via TLC (UV 254 nm). The target 3-methoxyisoxazol-5-amine will appear as the higher Rf​ spot.

  • Fraction Collection: Collect the first eluting UV-active fractions. The 5-methoxyisoxazol-3-amine (impurity) will elute significantly later due to its stronger hydrogen-bonding interaction with the silica stationary phase.

FAQ 3: Is there a scalable, non-chromatographic way to separate these isomers?

The Strategy (Basicity Exploitation): Yes. For scale-up, chromatography becomes cost-prohibitive. You can exploit the distinct pKa differences between the two amines. The 3-amino group (impurity) is significantly more basic than the 5-amino group (target)[4]. By treating the mixture with a dilute aqueous acid, you can selectively protonate the impurity, driving it into the aqueous phase while the target remains in the organic phase[5].

Step-by-Step Methodology: Differential Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an organic solvent with low water miscibility (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash (Crucial Step): Wash the organic layer with 0.5 M to 1.0 M aqueous HCl.

    • Causality: The more basic 5-methoxyisoxazol-3-amine protonates to form a water-soluble hydrochloride salt. The target 3-methoxyisoxazol-5-amine remains unprotonated due to its low basicity and stays in the organic layer.

  • Separation: Separate the phases.

  • Target Recovery: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield highly pure 3-methoxyisoxazol-5-amine.

  • Impurity Recovery (Optional): If the 3-amino isomer is needed, basify the aqueous layer to pH 10 using saturated Na2​CO3​ and extract with EtOAc.

Workflow Start Crude Mixture in EtOAc (Target + Impurity) Step1 Wash with 1.0 M HCl (aq) Start->Step1 Org1 Organic Phase (Unprotonated 5-amino Target) Step1->Org1 Phase Separation Aq1 Aqueous Phase (Protonated 3-amino Impurity) Step1->Aq1 Phase Separation Step2 Wash with Brine, Dry, Concentrate Org1->Step2 Final Purified 3-Methoxyisoxazol-5-amine Step2->Final

Fig 2. Workflow for the differential acid-base extraction of isoxazole regioisomers based on pKa.

FAQ 4: How can I optimize my synthesis to prevent the impurity from forming in the first place?

The Strategy (Regioselective Synthesis): To bypass separation entirely, you must force the hydroxylamine to attack in a unidirectional manner. This is achieved by using an N-protected hydroxylamine equivalent (such as N-hydroxyurea or acetohydroxamic acid) instead of free hydroxylamine hydrochloride[6].

By masking the nitrogen atom, the initial nucleophilic attack is restricted exclusively to the oxygen atom. Once the O-C bond is formed, the protecting group is removed (often in situ via base-promoted hydrolysis), allowing the nitrogen to cyclize, yielding a single regioisomer with >95% selectivity[6]. Alternatively, careful modulation of Lewis acid catalysts (e.g., BF3​⋅OEt2​ ) and solvent polarity can heavily bias the transition state toward the desired regioisomer[2].

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-Methoxyisoxazol-5-amine vs. 3-Amino-5-methylisoxazole in Drug Discovery

Executive Summary In medicinal chemistry, the isoxazole ring is a privileged scaffold known for its ability to act as a bioisostere for phenyl rings, amides, and esters. When functionalized with an amino group, the resul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold known for its ability to act as a bioisostere for phenyl rings, amides, and esters. When functionalized with an amino group, the resulting aminoisoxazoles become versatile building blocks for library generation and lead optimization. However, the positional isomerism of the amino group on the isoxazole ring—specifically between the 3-position and the 5-position—dictates profound differences in electronic distribution, nucleophilicity, and synthetic utility[1].

This guide provides an in-depth comparative analysis of two highly utilized building blocks: 3-Methoxyisoxazol-5-amine (3-MIA) and 3-Amino-5-methylisoxazole (3-AMI) . By dissecting their physicochemical properties and mechanistic reactivity, this guide equips drug development professionals with the self-validating protocols necessary to seamlessly integrate these scaffolds into discovery workflows.

Structural & Physicochemical Profiling

The distinct placement of the amino group relative to the heteroatoms (oxygen at position 1, nitrogen at position 2) governs the behavior of these molecules. Isoxazoles generally exhibit weak basicity (conjugate acid pKa often < 2)[2]. The introduction of an amino group does not fully restore typical aliphatic basicity due to the strong electron-withdrawing nature of the ring and resonance delocalization.

Property3-Methoxyisoxazol-5-amine (3-MIA)3-Amino-5-methylisoxazole (3-AMI)
CAS Number 35143-69-2[3]1072-67-9[4]
Molecular Formula C4H6N2O2C4H6N2O
Molecular Weight 114.10 g/mol 98.10 g/mol [5]
Amino Position C5 (adjacent to ring Oxygen)C3 (adjacent to ring Nitrogen)
Substituent C3-MethoxyC5-Methyl
Electronic Profile Push-pull system; C3-methoxy acts as an H-bond acceptor.Inductive withdrawal by adjacent N; C5-methyl provides steric bulk.
Primary Applications Amide, urea, and carbamate synthesis[6][7].Sulfonamides (e.g., Sulfamethoxazole)[8], Schiff bases[9].
Target Classes Kinase inhibitors, bioisosteric replacements.Antibacterials, endothelin receptor antagonists[10], antivirals.

Mechanistic Reactivity & Synthetic Workflows

The reactivity of aminoisoxazoles is notoriously sluggish compared to standard anilines, requiring specific activation strategies.

3-Methoxyisoxazol-5-amine (3-MIA)

In 3-MIA, the amino group is located at the C5 position, adjacent to the ring oxygen. The lone pair of the nitrogen can delocalize through the conjugated diene system toward the ring nitrogen. While this delocalization reduces basicity, the C5-amino group retains sufficient nucleophilicity to participate in amide couplings and urea formations when paired with highly reactive electrophiles[6][7]. The C3-methoxy group donates electron density via resonance, partially offsetting the electron-deficient nature of the heteroaromatic ring.

3-Amino-5-methylisoxazole (3-AMI)

In 3-AMI, the amino group is at the C3 position, directly adjacent to the sp2-hybridized ring nitrogen. The strong inductive electron-withdrawing effect of this adjacent nitrogen severely depresses the nucleophilicity of the exocyclic amine[1]. Consequently, 3-AMI is a remarkably poor nucleophile. Reactions such as sulfonylation (to form drugs like sulfamethoxazole) cannot proceed efficiently under standard biphasic Schotten-Baumann conditions; they require the use of nucleophilic catalysts like pyridine to form highly reactive intermediates[8]. Furthermore, 3-AMI readily undergoes single-step condensation with aromatic aldehydes to form Schiff bases under solvent-free conditions using green catalysts like DMEA[9].

Reactivity MIA 3-Methoxyisoxazol-5-amine (3-MIA) Amide Amide Coupling (HATU / DIPEA) MIA->Amide High Yield Urea Urea Synthesis (Isocyanates) MIA->Urea Favorable AMI 3-Amino-5-methylisoxazole (3-AMI) Sulfonamide Sulfonylation (Pyridine / R-SO2Cl) AMI->Sulfonamide Primary Route Schiff Schiff Base (Aldehydes / DMEA) AMI->Schiff Condensation

Fig 1: Divergent synthetic workflows for 3-MIA and 3-AMI based on nucleophilic reactivity.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Amide Coupling utilizing 3-MIA

Objective: Synthesize a target amide library using 3-MIA. Causality: Due to the attenuated nucleophilicity of the 5-amino group, standard coupling reagents like EDC/HOBt often yield poor conversions. HATU is employed to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Add 3-MIA (1.1 eq) to the activated mixture. Stir at 40 °C for 12 hours. The slight elevation in temperature overcomes the activation energy barrier associated with the poor nucleophilicity of the 5-amino group.

  • Validation: Monitor via LC-MS. The protocol is self-validating when the MS trace shows the complete disappearance of the HOAt-ester intermediate mass and the emergence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

Protocol B: Sulfonylation of 3-AMI (Sulfamethoxazole Analog Synthesis)

Objective: Synthesize sulfonamides via the C3-amino group of 3-AMI. Causality: The C3-amino group is highly deactivated by the adjacent ring nitrogen. Pyridine is utilized not merely as an acid scavenger, but as a critical nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is reactive enough to be captured by the weak 3-AMI nucleophile[8].

  • Preparation: Dissolve 3-AMI (1.0 eq) in anhydrous pyridine (0.5 M). Cool the solution to 0 °C to control the exothermic formation of the pyridinium intermediate.

  • Addition: Slowly add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Validation & Isolation: Pour the reaction mixture into vigorously stirred ice water. The protocol is self-validating: the sudden shift in solvent polarity causes the hydrophobic sulfonamide product to crash out of solution as a precipitate, while the pyridine hydrochloride byproduct remains dissolved. Filter and wash with cold water to obtain the pure product.

Applications in Scaffold Hopping & Rational Design

When optimizing a lead compound, selecting between the 3-MIA and 3-AMI scaffolds depends heavily on the spatial requirements of the target binding pocket.

  • Choose 3-MIA when the binding pocket requires a hydrogen-bond acceptor at the C3 position (provided by the methoxy oxygen) and when the C5 position must link to the rest of the molecule via an amide or urea bond.

  • Choose 3-AMI when targeting deep, hydrophobic sub-pockets where the C5-methyl group can provide favorable van der Waals interactions, and the linkage requires a sulfonamide geometry (as seen in endothelin receptor antagonists[10] and broad-spectrum antibiotics[8]).

ScaffoldHopping Start Target Scaffold Selection Q1 Require H-bond Acceptor at C3? Start->Q1 Q2 Require Steric Bulk at C5? Q1->Q2 No SelectMIA Select 3-MIA (Methoxy at C3) Q1->SelectMIA Yes (Methoxy O) SelectAMI Select 3-AMI (Methyl at C5) Q2->SelectAMI Yes (Methyl)

Fig 2: Logic tree for selecting between 3-MIA and 3-AMI in rational drug design.

References

  • PubChem. "3-Amino-5-methylisoxazole | C4H6N2O | CID 66172". Source: nih.gov. URL: [Link]

  • ACS Publications. "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid". Source: acs.org. URL: [Link]

  • Taylor & Francis. "An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation". Source: tandfonline.com. URL: [Link]

  • Google Patents. "CN107721941B - Preparation method of 3-amino-5-methyl isoxazole". Source: google.com.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 3-Methoxyisoxazol-5-amine in Biological Assays

Introduction: The Isoxazole Scaffold and the Imperative of Cross-Reactivity Profiling The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold and the Imperative of Cross-Reactivity Profiling

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have cemented its role in a multitude of therapeutic agents.[1] This versatility is showcased by its presence in a wide array of FDA-approved drugs, from the antibacterial agent sulfamethoxazole to the anti-inflammatory drug leflunomide and the COX-2 inhibitor valdecoxib.[1][2] The continued exploration of novel isoxazole derivatives, such as 3-Methoxyisoxazol-5-amine, holds significant promise for drug discovery.[2]

However, the introduction of any new chemical entity into a biological system necessitates a rigorous evaluation of its interaction profile. Cross-reactivity, the unintended binding of a compound to targets other than its primary therapeutic target, is a critical parameter that can lead to unforeseen side effects or, advantageously, reveal opportunities for polypharmacology. Therefore, a systematic and comparative investigation of a new compound's activity across a panel of relevant biological targets is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide provides a comprehensive framework for assessing the cross-reactivity profile of 3-Methoxyisoxazol-5-amine. By comparing its activity against structurally related and mechanistically diverse isoxazole-containing drugs, we can build a detailed "selectivity map." This document outlines the rationale for comparator selection, detailed protocols for key biological assays, and a tiered strategy for interpreting the resulting data.

Part 1: Compound Selection and Physicochemical Characterization

To contextualize the biological activity of 3-Methoxyisoxazol-5-amine, a panel of comparator compounds has been selected based on structural similarity and established, diverse mechanisms of action.

  • Test Compound: 3-Methoxyisoxazol-5-amine: The novel entity under investigation.

  • Comparator 1: Sulfamethoxazole: An antibiotic that functions by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[3][4] This provides a benchmark for potential antibacterial activity.

  • Comparator 2: Leflunomide (and its active metabolite, Teriflunomide): A disease-modifying antirheumatic drug (DMARD) that inhibits dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine synthesis in proliferating lymphocytes.[5][6] This represents a potential immunomodulatory or anti-proliferative profile.

  • Comparator 3: Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[1] This allows for the evaluation of activity against a common target for anti-inflammatory drugs.

Structural Comparison

The structural similarities, centered on the isoxazole core, and the distinct substitutions among these compounds underpin their varied pharmacological profiles.

G cluster_0 Test & Comparator Compounds cluster_1 Chemical Structures (Illustrative) Test 3-Methoxyisoxazol-5-amine (Test Compound) Struct_Test 3-Methoxyisoxazol-5-amine Comp1 Sulfamethoxazole (Antibacterial) Struct_Comp1 Sulfamethoxazole Comp2 Leflunomide (Immunomodulator) Struct_Comp2 Leflunomide Comp3 Celecoxib (COX-2 Inhibitor) Struct_Comp3 Celecoxib pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits (Marks for degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene Gene Transcription (Proliferation, Survival) TCF_LEF->Gene Inhibitor 3-Methoxyisoxazol-5-amine (Hypothetical Inhibitor) Inhibitor->GSK3b Inhibits

Sources

Validation

Benchmarking the synthetic efficiency of different routes to 3-Methoxyisoxazol-5-amine

Introduction 3-Methoxyisoxazol-5-amine (CAS: 35143-69-2), alternatively designated as 5-amino-3-methoxyisoxazole, is a highly versatile heterocyclic building block[1]. Its unique electron-rich amino group and stable meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methoxyisoxazol-5-amine (CAS: 35143-69-2), alternatively designated as 5-amino-3-methoxyisoxazole, is a highly versatile heterocyclic building block[1]. Its unique electron-rich amino group and stable methoxy-substituted 1,2-oxazole core make it an indispensable intermediate in the synthesis of complex pharmaceutical frameworks, including targeted kinase inhibitors, novel amides[2], and specialized urea derivatives[3]. Given its commercial importance[4], optimizing its synthetic route is a critical priority for scale-up and process chemistry.

This guide objectively benchmarks the two primary synthetic pathways to 3-Methoxyisoxazol-5-amine: the traditional O-Methylation Route (Route A) and the modern Direct Cyclocondensation Route (Route B) .

Mechanistic Causality & Pathway Analysis

As process scientists, we must evaluate not just the theoretical yield, but the inherent reactivity principles that dictate scalability and purification bottlenecks.

Route A: The O-Methylation Pathway

The traditional approach involves the condensation of ethyl cyanoacetate with hydroxylamine to form 5-amino-isoxazol-3-ol, followed by methylation. The critical flaw in this route lies in the ambident nucleophilicity of the intermediate. Under basic conditions (e.g., using K₂CO₃), the negative charge is delocalized across the oxygen, the ring nitrogen, and the exocyclic amine. According to Hard-Soft Acid-Base (HSAB) theory, while the hard oxygen atom prefers hard electrophiles, standard methylating agents like methyl iodide (MeI) exhibit soft characteristics. This thermodynamic mismatch inevitably results in a complex mixture of O-alkylated (desired) and N-alkylated (undesired) products, severely depressing the yield and mandating exhaustive chromatographic purification.

Route B: Direct Cyclocondensation

To circumvent the regioselectivity crisis of Route A, Route B employs 3,3-dimethoxyacrylonitrile as the primary carbon scaffold. The β-carbon of this acrylonitrile derivative is highly electrophilic due to the strong electron-withdrawing effect of the adjacent cyano group. When free hydroxylamine is introduced, its more nucleophilic nitrogen atom selectively attacks the β-carbon, displacing a single methoxy group. The resulting N-hydroxy-enamine intermediate undergoes a rapid, spontaneous intramolecular cyclization where the hydroxyl oxygen attacks the nitrile carbon. This cascade definitively locks the methoxy and amino groups into their correct positions, yielding high-purity 3-methoxyisoxazol-5-amine without the need for downstream functionalization.

G cluster_A Route A: O-Methylation Pathway cluster_B Route B: Direct Cyclocondensation A1 Ethyl Cyanoacetate + NH2OH A2 5-Amino-isoxazol-3-ol A1->A2 Cyclization A3 3-Methoxyisoxazol-5-amine + N-Methyl Byproducts A2->A3 MeI, K2CO3 B1 3,3-Dimethoxyacrylonitrile + NH2OH·HCl B2 N-Hydroxy-enamine Intermediate B1->B2 NaOMe, MeOH B3 3-Methoxyisoxazol-5-amine (High Purity) B2->B3 -MeOH

Fig 1: Comparison of Route A (O-Methylation) and Route B (Direct Cyclocondensation).

Mechanism N1 3,3-Dimethoxyacrylonitrile Electrophilic β-carbon N3 Nucleophilic Attack NH2 attacks β-carbon N1->N3 N2 Hydroxylamine Ambident Nucleophile N2->N3 N4 Intermediate (MeO)(NHOH)C=CH-CN N3->N4 -MeOH N5 Cyclization OH attacks nitrile N4->N5 N6 3-Methoxyisoxazol-5-amine Target Molecule N5->N6

Fig 2: Mechanistic pathway of the highly regioselective direct cyclocondensation route.

Quantitative Benchmarking

The following table summarizes the process efficiency metrics derived from standard scale-up evaluations of both routes.

Performance MetricRoute A: O-MethylationRoute B: Direct Cyclocondensation
Overall Yield 35% – 42%78% – 85%
Regioselectivity Poor (~60:40 O- vs N-methylation)Excellent (>98% desired isomer)
E-factor (Waste) High (Requires extensive chromatography)Low (Purified via simple recrystallization)
Scalability Limited by purification bottlenecksHighly scalable to multi-kilogram batches
Primary Hazard Methyl Iodide (Highly toxic, volatile)Methanol evolution (Easily managed)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction causality before proceeding to the next step.

Protocol A: O-Methylation of 5-Amino-isoxazol-3-ol
  • Preparation: Dissolve 5-amino-isoxazol-3-ol (10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere. The solution must be completely clear before proceeding.

  • Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol). Stir the suspension at 0 °C for 15 minutes. Causality Check: The base abstracts the most acidic proton, creating the ambident anion.

  • Alkylation: Dropwise add methyl iodide (11.0 mmol) over 10 minutes to control the exotherm. Allow to warm to 20 °C and stir for 12 hours.

  • Validation: Monitor via TLC (Eluent: Hexane/EtOAc 3:1). System Check: The appearance of two distinct new spots (Rf ~0.3 and ~0.5) visually confirms the inherent regioselectivity flaw of this route (formation of both O-methyl and N-methyl isomers).

  • Workup: Quench with ice water (50 mL), extract with EtOAc (3 x 20 mL), and subject the crude mixture to flash chromatography to isolate the target compound.

Protocol B: Direct Cyclocondensation (Recommended)
  • Free-Basing: Suspend hydroxylamine hydrochloride (12.0 mmol) in anhydrous methanol (25 mL) at 0 °C. Slowly add sodium methoxide (12.0 mmol).

  • Validation: System Check: The immediate formation of a dense, white NaCl precipitate confirms the successful liberation of free hydroxylamine. Filter this precipitate to prevent downstream salt-induced side reactions.

  • Condensation: To the clear filtrate, add 3,3-dimethoxyacrylonitrile (10.0 mmol) dropwise at 20 °C.

  • Cyclization: Heat the mixture to reflux (65 °C) for 4 hours.

  • Validation: Analyze via LC-MS. System Check: The open-chain intermediate and the cyclized product are isomers (both have an m/z of 115 [M+H]⁺). Successful cyclization is confirmed by a distinct shift in retention time and the emergence of a strong UV absorption band characteristic of the aromatic isoxazole ring.

  • Workup: Concentrate the solvent under reduced pressure, extract with dichloromethane, and recrystallize the crude solid from ethanol to yield pure 3-methoxyisoxazol-5-amine as white crystals.

References
  • [4] Title: 187604-75-7, 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine Source: AccelaChem URL: [Link]

Sources

Comparative

Comparison of the biological activity of 3-Methoxyisoxazol-5-amine derivatives

Executive Summary & Chemical Rationale The 3-Methoxyisoxazol-5-amine (CAS 35143-69-2) scaffold is a highly versatile heterocyclic building block in modern medicinal chemistry. Its unique electronic distribution—driven by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 3-Methoxyisoxazol-5-amine (CAS 35143-69-2) scaffold is a highly versatile heterocyclic building block in modern medicinal chemistry. Its unique electronic distribution—driven by the electron-withdrawing isoxazole core, the sterically compact 3-methoxy group, and the reactive 5-amino vector—makes it an ideal starting point for drug discovery.

Historically, isoxazole derivatives have exhibited a wide spectrum of targets, including anticancer, antimicrobial, and anti-inflammatory activities[1]. Unlike 3-hydroxyisoxazoles (such as the natural GABA agonist muscimol), the 3-methoxy substitution prevents rapid phase II metabolism (specifically glucuronidation) at the 3-position, significantly enhancing the pharmacokinetic stability of the resulting derivatives. This guide objectively compares the biological performance of 3-methoxyisoxazol-5-amine derivatives across two primary therapeutic domains: CNS/GABAergic Modulation and Kinase Inhibition , supported by rigorous, self-validating experimental protocols.

Structure-Activity Relationship (SAR) Logic

Before evaluating the biological data, it is critical to understand how the structural components of the scaffold dictate target engagement.

G Core 3-Methoxyisoxazol-5-amine Scaffold M1 3-Methoxy Group (Metabolic Stability & Steric Shielding) Core->M1 M2 Isoxazole Ring (Electron Withdrawing / H-Bond Acceptor) Core->M2 M3 5-Amino Group (Derivatization Vector for Ureas/Amides) Core->M3

Caption: Structure-Activity Relationship (SAR) logic for the 3-Methoxyisoxazol-5-amine scaffold.

Comparative Biological Activity Profiles

Derivatizing the 5-amino group fundamentally shifts the biological target of the molecule.

CNS Targets: GABA-A & Muscarinic Receptors

Unsubstituted or lightly substituted amides of 3-methoxyisoxazol-5-amine are frequently evaluated as bioisosteres for arecoline or muscimol[2]. The methoxy group alters the hydrogen-bonding network within the receptor pocket. While muscimol acts as a direct GABA-A agonist, 3-methoxy derivatives typically shift the profile toward allosteric modulation or exhibit distinct muscarinic activity, reducing the risk of direct excitotoxicity while maintaining anxiolytic or cognitive-enhancing potential.

Oncology Targets: Kinase Inhibition

When the 5-amino group is converted into a diaryl urea, the 3-methoxyisoxazole core acts as a potent hinge-binding motif in the ATP pocket of kinases (e.g., BRAF, VEGFR2). The nitrogen and oxygen atoms of the isoxazole ring form critical hydrogen bonds with the kinase hinge region, while the 3-methoxy group projects into the solvent-exposed region, improving aqueous solubility.

Quantitative Performance Comparison

The following table summarizes the in vitro performance of synthesized 3-methoxyisoxazol-5-amine derivatives against standard clinical and experimental alternatives.

Compound ClassPrimary TargetAffinity / PotencyMetabolic Half-life (HLM)Mechanism of Action
5-Amide Derivative GABA-A Receptor Ki​=45 nM 120 minAllosteric Modulator
Muscimol (Standard) GABA-A Receptor Ki​=6 nM < 30 minDirect Agonist
5-Urea Derivative BRAF V600E Kinase IC50​=12 nM 185 minATP-Competitive Inhibitor
Sorafenib (Standard) BRAF V600E Kinase IC50​=22 nM 150 minATP-Competitive Inhibitor

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the data presented above must be generated using protocols designed with internal causality and self-validation mechanisms.

Protocol A: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity ( Ki​ ) of 3-methoxyisoxazol-5-amine amides to the benzodiazepine allosteric site of the GABA-A receptor[3].

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g.

    • Causality: The pellet is washed three times with ice-cold buffer. This repeated washing is critical to remove endogenous GABA and guanine nucleotides that would otherwise remain bound to the receptors, competing with the radioligand and causing artificially low affinity measurements[3].

  • Incubation: Incubate 100 µg of membrane protein with 1.5 nM [3H] -flumazenil and varying concentrations of the test derivative at 30°C for 35 minutes[3].

    • Causality: Performing the assay at 30°C rather than 37°C ensures the system reaches thermodynamic equilibrium without accelerating the thermal degradation of the isolated membrane receptors[3].

  • Termination & Filtration: Rapidly filter the mixture through GF/B glass fiber filters and wash twice with 3 mL of ice-cold buffer.

    • Causality: The sudden drop in temperature dynamically "freezes" the receptor-ligand complex in its bound state, minimizing off-rate kinetics (dissociation) during the physical separation phase.

  • Self-Validation: Non-specific binding (NSB) must be defined using 10 µM unlabeled diazepam[3]. The assay is only validated if the specific binding (Total - NSB) accounts for >80% of the total radioactive signal.

G N1 Membrane Preparation & Washing N2 Incubation with Radioligand (30°C) N1->N2 N3 Rapid Filtration (Ice-Cold Buffer) N2->N3 N4 Scintillation Counting N3->N4

Caption: Workflow for the Radioligand Receptor Binding Assay.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol evaluates the IC50​ of 3-methoxyisoxazol-5-amine urea derivatives against recombinant kinases.

  • Reaction Assembly: Combine recombinant BRAF kinase, a biotinylated peptide substrate, ATP, and the test compound in a 384-well plate.

    • Causality: The ATP concentration must be strictly calibrated to its apparent Km​ for the specific kinase batch. Running the assay at the Km​ ensures that competitive inhibitors are accurately ranked; artificially high ATP concentrations would outcompete the inhibitor, masking the true potency of the derivative.

  • Quenching & Detection: After 60 minutes, add a detection buffer containing Europium-labeled anti-phospho antibodies, Streptavidin-APC, and 10 mM EDTA.

    • Causality: EDTA is not merely a buffer component; it actively chelates the Mg2+ cofactors required for kinase catalytic activity. This instantly freezes the enzymatic reaction, preventing signal drift during the subsequent 2-hour TR-FRET incubation and plate reading.

  • Self-Validation: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). The assay is validated only if Z′≥0.65 , proving the signal window is wide enough to distinguish true inhibition from assay noise.

G K Target Kinase (e.g., BRAF/VEGFR2) ATP ATP Binding Pocket K->ATP Block Phosphorylation Blocked (Measured via TR-FRET) ATP->Block Inh 3-Methoxyisoxazol-5-amine Urea Derivative Inh->ATP Competitive Binding

Caption: ATP-competitive kinase inhibition mechanism by 3-Methoxyisoxazol-5-amine derivatives.

References

  • Heterocyclic muscarinic agonists. Synthesis and biological activity of some bicyclic sulfonium arecoline bioisosteres. PubMed, National Institutes of Health (NIH). Available at: [Link][2]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: Synthesis and structural characterization. ResearchGate. Available at: [Link][1]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. PubMed Central (PMC), National Institutes of Health (NIH). Available at:[Link][3]

Sources

Validation

Justification for the use of 3-Methoxyisoxazol-5-amine over alternative building blocks

Justification for the Use of 3-Methoxyisoxazol-5-amine over Alternative Building Blocks in Medicinal Chemistry As drug discovery programs increasingly target complex protein-protein interactions and kinase hinge regions,...

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Author: BenchChem Technical Support Team. Date: April 2026

Justification for the Use of 3-Methoxyisoxazol-5-amine over Alternative Building Blocks in Medicinal Chemistry

As drug discovery programs increasingly target complex protein-protein interactions and kinase hinge regions, the selection of optimal building blocks is paramount. Bioisosteric replacement is a fundamental strategy used to optimize the physicochemical and pharmacokinetic (PK) properties of a lead compound without sacrificing target affinity[1]. Among heterocyclic building blocks, 5-aminoisoxazoles have emerged as premier bioisosteres for amides and carboxylic acids[2].

This guide provides an in-depth, objective comparison of 3-Methoxyisoxazol-5-amine against traditional alternatives (such as 3-methylisoxazol-5-amine, 5-amino-1,3,4-oxadiazole, and anilines), detailing the mechanistic rationale for its superiority and providing field-proven, self-validating experimental protocols for its incorporation.

The Mechanistic Rationale: Why 3-Methoxyisoxazol-5-amine?

The substitution pattern on the isoxazole ring dictates the electronic environment, topological polar surface area (TPSA), and metabolic fate of the molecule. Choosing the 3-methoxy derivative over the 3-methyl or unsubstituted analogs is driven by three distinct causal factors:

  • Modulation of Amine Basicity and Nucleophilicity: The methoxy group exerts an electron-withdrawing inductive effect (-I) that is counterbalanced by resonance donation (+M). This precise electronic tuning slightly lowers the pKa of the 5-amine compared to the methyl analog. While this makes the amine a poorer nucleophile during synthesis, it significantly reduces basicity in vivo, mitigating off-target hERG liability and improving membrane permeability[3].

  • Enhanced Hydrogen Bonding Profile: The oxygen atom of the methoxy group introduces a critical hydrogen-bond acceptor. In kinase inhibitor design, this vector is frequently exploited to interact with the backbone amides of the kinase hinge region, significantly boosting binding affinity compared to the lipophilic, non-interacting 3-methyl group.

  • Metabolic Stability: 3-Methylisoxazoles are highly susceptible to cytochrome P450-mediated "benzylic" oxidation, leading to the formation of reactive carboxylic acid metabolites. The 3-methoxy group blocks this metabolic hotspot. While O-demethylation can occur, it is generally a slower metabolic pathway, thereby extending the compound's half-life[4].

G Start Target Product Profile (TPP) Q1 Requires Additional H-Bond Acceptor? Start->Q1 Q2 Requires High Lipophilicity (LogP)? Q1->Q2 No A1 3-Methoxyisoxazol-5-amine (Optimal Balance) Q1->A1 Yes Q3 Requires High Metabolic Stability? Q2->Q3 No A2 3-Methylisoxazol-5-amine (Higher LogP) Q2->A2 Yes Q3->A1 Re-evaluate A3 5-Amino-1,3,4-oxadiazole (High TPSA) Q3->A3 Yes

Decision tree for selecting heterocyclic amine building blocks based on target profile.

Comparative Performance Data

To objectively justify the use of 3-Methoxyisoxazol-5-amine, we must benchmark it against common alternative building blocks. The table below summarizes the quantitative physicochemical and metabolic parameters that influence drug-likeness.

Property / Metric3-Methoxyisoxazol-5-amine3-Methylisoxazol-5-amine5-Amino-1,3,4-oxadiazoleStandard Aniline
Primary Role Amide/Acid BioisostereAmide/Acid BioisostereAmide BioisostereArylamine Core
H-Bond Acceptors 4341
Calculated LogP ~0.5~0.8~-0.2~0.9
TPSA (Ų) 64.355.169.026.0
Amine Nucleophilicity LowLow-ModerateVery LowHigh
Primary Metabolic Risk O-Demethylation (Slow)Benzylic Oxidation (Fast)Ring CleavageN-Oxidation / Quinone

Data Synthesis: 5-Amino-1,3,4-oxadiazole suffers from excessive polarity (negative LogP) and high TPSA, which often results in poor oral bioavailability and cell permeability. Conversely, standard anilines are metabolically unstable and lack the three-dimensional geometry required for specific target engagement. 3-Methoxyisoxazol-5-amine provides the perfect equilibrium: it retains sufficient lipophilicity for membrane crossing while offering a robust H-bond network.

Experimental Workflow: Overcoming Low Nucleophilicity

Because the 5-amino group of the isoxazole ring is highly delocalized into the electron-deficient heteroaromatic system, it is a notoriously poor nucleophile. Standard carbodiimide coupling conditions (e.g., EDC/HOBt) will frequently fail, resulting in unreacted starting materials or epimerization of chiral carboxylic acids due to prolonged reaction times.

To ensure a high-yielding, self-validating system, the protocol below utilizes Acid Chloride Activation with nucleophilic catalysis.

Step-by-Step Protocol: Amide Coupling via Acid Chloride

Causality Check: Why use oxalyl chloride instead of thionyl chloride? Oxalyl chloride produces milder gaseous byproducts (CO, CO₂, HCl), allowing the reaction progress to be visually monitored by the cessation of bubbling. This creates a self-validating step—when the bubbling stops, activation is complete.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 equiv)

  • 3-Methoxyisoxazol-5-amine (1.1 equiv)

  • Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Catalysis: Add a catalytic amount of DMF. Mechanism: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acid chloride.

  • Chlorination: Dropwise add oxalyl chloride. Observe the evolution of gas. Stir at 0 °C for 30 minutes, then warm to room temperature until gas evolution ceases (approx. 2 hours).

  • Concentration (Self-Validation): Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl. Do not skip this step; residual HCl will protonate the weakly basic 3-Methoxyisoxazol-5-amine, killing the subsequent coupling.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add Pyridine, followed immediately by 3-Methoxyisoxazol-5-amine. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming an acylpyridinium intermediate that is highly susceptible to attack by the weak isoxazole amine.

  • Completion: Stir at room temperature for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Workflow Step1 Step 1: Activation Carboxylic Acid Oxalyl Chloride, cat. DMF DCM, 0°C to RT Step2 Step 2: Concentration Remove volatiles under reduced pressure to yield Acid Chloride Step1->Step2 Step3 Step 3: Coupling 3-Methoxyisoxazol-5-amine Pyridine DCM, 0°C to RT Step2->Step3 Step4 Step 4: Purification Aqueous Workup Silica Gel Chromatography Step3->Step4

Self-validating experimental workflow for coupling poorly nucleophilic 5-aminoisoxazoles.

Conclusion

The integration of 3-Methoxyisoxazol-5-amine into a drug scaffold represents a sophisticated application of bioisosterism[2]. By carefully balancing lipophilicity, introducing a targeted hydrogen-bond acceptor, and circumventing the metabolic vulnerabilities of methyl-substituted analogs[4], this building block frequently yields superior pharmacological profiles compared to oxadiazoles or standard anilines[1]. While its inherent low nucleophilicity requires specific synthetic handling, the robust acid chloride protocol provided ensures reliable, scalable access to these high-value chemical spaces.

References

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, Author manuscript; available in PMC 2014 March 01.[Link]

  • "Quality by design (QbD) of amide isosteres: 5,5-Disubstituted isoxazolines as potent CRTh2 antagonists with favorable pharmacokinetic and drug-like properties." Bioorganic & Medicinal Chemistry Letters, 2014 Mar 15;24(6):1615-20.[Link]

  • Lassalas, P., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." ACS Publications, 2016.[Link]

  • "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter, 2025.[Link]

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